The Chemical Structure, Properties, and Applications of 2-(2-Fluorophenyl)ethylamine: A Technical Guide for Drug Development
Executive Summary In the landscape of modern medicinal chemistry, the phenethylamine scaffold is recognized as a privileged structure, serving as the structural backbone for endogenous catecholamines and countless neuroa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the phenethylamine scaffold is recognized as a privileged structure, serving as the structural backbone for endogenous catecholamines and countless neuroactive therapeutics. 2-(2-Fluorophenyl)ethylamine (CAS: 52721-69-4) represents a highly specialized, fluorinated derivative of this class. By strategically introducing a highly electronegative fluorine atom at the ortho position of the aromatic ring, chemists can profoundly alter the molecule's stereoelectronic profile, metabolic stability, and receptor binding affinity.
This technical guide provides an in-depth analysis of the physicochemical properties, pharmacological relevance, and synthetic methodologies associated with 2-(2-Fluorophenyl)ethylamine, designed to equip researchers with actionable, field-proven insights for drug discovery and analytical applications.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physical properties of a building block is critical for predicting its behavior in complex synthetic workflows and biological systems.
Quantitative Data Summary
The following table outlines the core chemical and physical properties of 2-(2-Fluorophenyl)ethylamine, establishing the parameters required for isolation, storage, and characterization (1[1], 2[2]).
Property
Value
IUPAC Name
2-(2-fluorophenyl)ethanamine
Molecular Formula
C₈H₁₀FN
Molecular Weight
139.17 g/mol
CAS Registry Number
52721-69-4
Boiling Point
64 °C at 0.8 mmHg
Density
1.07 g/cm³
Refractive Index (n20D)
1.51
Appearance
Colorless to light yellow clear liquid
The "Fluorine Effect" in Structural Design
The substitution of hydrogen with fluorine at the ortho position is not merely a steric choice; it is a fundamental stereoelectronic modification. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring.
Basicity & Lipophilicity: This inductive pull slightly decreases the electron density of the terminal primary amine, modulating its pKa. Concurrently, the incorporation of fluorine increases the molecule's overall lipophilicity (LogP), a critical factor for enhancing blood-brain barrier (BBB) permeability in neuropharmacological agents (3[3]).
Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond. In the context of in vivo clearance, this substitution acts as a metabolic shield, preventing Cytochrome P450 (CYP450) enzymes from executing aromatic hydroxylation at the ortho position, thereby extending the half-life of derived drug candidates (3[3]).
Pharmacological Relevance & Receptor Interactions
Unsubstituted 2-phenethylamines are known to target a wide array of G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors (4[4]). However, 2-(2-Fluorophenyl)ethylamine serves as a highly specialized precursor for synthesizing selective neuro-ligands.
Research indicates that modifying the phenethylamine core with fluorine, followed by specific N-alkylation, can drastically shift receptor subtype selectivity. For example, specific N-substituted fluorophenethylamines exhibit significantly enhanced binding affinities for D2 dopamine receptors while decreasing affinity for D1 sites, making them valuable in the design of targeted antipsychotics or Parkinson's therapeutics (5[5]).
Fig 1: GPCR signaling modulation by 2-fluorophenethylamine-derived ligands.
Synthetic Methodologies & Experimental Protocols
To achieve the high purity (≥98% GC) required for pharmaceutical intermediates (6[6]), the synthesis of 2-(2-Fluorophenyl)ethylamine is typically executed via a robust two-step sequence: a Henry (nitroaldol) condensation followed by a hydride reduction.
Fig 2: Two-step synthetic workflow for 2-(2-Fluorophenyl)ethylamine.
Step-by-Step Protocol: Synthesis of 2-(2-Fluorophenyl)ethylamine
Phase 1: Henry Reaction (Condensation)
Objective: Construct the carbon framework by condensing 2-fluorobenzaldehyde with nitromethane.
Setup: Charge a flame-dried round-bottom flask with 2-fluorobenzaldehyde (1.0 eq) and an excess of nitromethane, which acts as both the reactant and the solvent.
Catalysis: Add ammonium acetate (0.2 eq). Causality: Ammonium acetate functions as a dual acid-base catalyst, facilitating the initial nucleophilic attack of the nitronate ion onto the aldehyde, and subsequently driving the dehydration of the intermediate β-nitro alcohol to form the conjugated alkene.
Reaction: Reflux the mixture under a continuous nitrogen atmosphere for 4-6 hours. Causality: The inert atmosphere prevents the oxidative degradation of the aldehyde at elevated temperatures.
Isolation: Concentrate the mixture in vacuo to remove unreacted nitromethane. Recrystallize the crude residue from hot ethanol to yield 2-fluoro-β-nitrostyrene as a yellow crystalline solid.
Objective: Reduce both the conjugated alkene and the nitro group to yield the primary amine.
Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Causality: LiAlH₄ is highly reactive; anhydrous conditions are absolute prerequisites to prevent violent exothermic reactions with moisture.
Addition: Dissolve the purified 2-fluoro-β-nitrostyrene in anhydrous THF and add it dropwise to the cold LiAlH₄ suspension to control the exothermic reduction.
Reflux: Once addition is complete, warm the reaction to room temperature, then reflux for 8 hours to ensure complete reduction of the nitro group.
Fieser Workup (Self-Validating System): Cool the flask back to 0 °C. For every
x
grams of LiAlH₄ used, strictly adhere to the following sequential addition:
Add
x
mL of distilled water dropwise.
Add
x
mL of 15% aqueous NaOH.
Add
3x
mL of distilled water.
Causality & Validation: This precise stoichiometric quench hydrolyzes the aluminum complexes. The water destroys unreacted hydride, while the NaOH converts the aluminum into sodium aluminate. The final water addition precipitates the aluminum as a granular, easily filterable white inorganic salt. Validation: If the precipitate is granular and white, the quench was successful. If a gelatinous emulsion forms, the stoichiometry was violated, which will trap the product and ruin the yield.
Purification: Filter the salts over a pad of Celite, dry the organic filtrate over anhydrous Na₂SO₄, and concentrate. Purify the crude amine via vacuum distillation (bp 64 °C at 0.8 mmHg) to yield 2-(2-Fluorophenyl)ethylamine as a clear liquid (6[6]).
Thermodynamic Properties of Fluorinated Phenethylamine Derivatives: A Guide for Drug Development Professionals
An In-Depth Technical Guide Foreword: The Strategic Imperative of Fluorine in Phenethylamine Drug Design The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for a vast array of therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Foreword: The Strategic Imperative of Fluorine in Phenethylamine Drug Design
The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for a vast array of therapeutics, research chemicals, and illicit substances. The subtle art of modifying this core structure to fine-tune its interaction with biological systems is a central challenge in drug development. Among the tools available to the medicinal chemist, the strategic incorporation of fluorine has emerged as a uniquely powerful and versatile strategy.[1][2][3][4] This is not merely an act of atomic substitution; it is a profound alteration of the molecule's electronic and conformational landscape, with significant downstream consequences for its thermodynamic properties.
This guide provides an in-depth exploration of the thermodynamic principles that govern the behavior of fluorinated phenethylamine derivatives. We will move beyond a simple catalog of effects to dissect the causal relationships between fluorination and the critical physicochemical and pharmacological properties of these compounds. For researchers, scientists, and drug development professionals, a deep understanding of these thermodynamic underpinnings is not just academic—it is essential for the rational design of safer, more effective, and more specific therapeutics. We will explore how fluorine's unique characteristics influence everything from membrane permeability to the precise energetic signature of a drug binding to its target receptor.
The Foundational Impact of Fluorination on Physicochemical Thermodynamics
The journey of a drug from administration to its molecular target is governed by a series of thermodynamic hurdles. Fluorination directly modulates the energetics of these processes, primarily by altering the molecule's solubility, lipophilicity, and basicity.
Lipophilicity (LogP) and the Thermodynamics of Solvation
Lipophilicity, the partitioning of a compound between an organic (n-octanol) and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME).[5] The partition coefficient (LogP) is fundamentally a measure of the Gibbs free energy of transfer between these two phases. Fluorine's impact on LogP is complex and often counterintuitive.
The "Polar Hydrophobicity" Effect : A single fluorine atom is highly electronegative, creating a strong C-F dipole. However, it is also small and has low polarizability, meaning it does not readily engage in the dispersive interactions that favor solvation in nonpolar solvents. This creates a unique state of "polar hydrophobicity".[6]
Context is Key : The effect of fluorination on lipophilicity is highly dependent on the molecular context.
Aromatic Fluorination : Adding fluorine to the phenyl ring of a phenethylamine generally increases LogP. This enhances the molecule's ability to cross lipid membranes, including the blood-brain barrier (BBB), a common objective for CNS-active agents.[7][8][9]
Aliphatic Fluorination : Fluorination of the ethylamine side chain can have a more varied effect. For instance, β-fluorination can lead to a decrease in lipophilicity due to intramolecular interactions and altered hydration shells.[10]
The introduction of fluorine can significantly increase the lipophilicity of a molecule, which can enhance its ability to penetrate lipid-rich tissues and cross the blood-brain barrier.[7][11][12]
Table 1: Illustrative Impact of Fluorination on Phenethylamine Lipophilicity
Compound
Structure
Typical LogP
Thermodynamic Implication
Phenethylamine
C₆H₅CH₂CH₂NH₂
~1.4
Baseline for comparison.
4-Fluorophenethylamine
4-F-C₆H₄CH₂CH₂NH₂
~1.6
Increased lipophilicity, favoring partitioning into nonpolar environments. Facilitates BBB crossing.[9][13]
2,3,4,5,6-Pentafluorophenethylamine
C₆F₅CH₂CH₂NH₂
>3.0
Substantially increased lipophilicity, but can also introduce challenges like non-specific binding.
Aqueous Solubility and the Thermodynamics of Dissolution
Aqueous solubility is a prerequisite for drug absorption and distribution in the bloodstream. The process of dissolution involves overcoming the crystal lattice energy of the solid drug (an enthalpically unfavorable process) and establishing favorable interactions with water molecules (an enthalpically and entropically favorable process). Fluorination can decrease aqueous solubility by increasing the lipophilicity of the molecule.[14][15] The strong C-F bond and the ordered "structured water" that can form around fluorinated segments can make the overall free energy of solvation in water less favorable.
Basicity (pKa) and the Thermodynamics of Protonation
The primary amine of phenethylamines is a key site for protonation at physiological pH. The pKa of this group dictates the ratio of charged to uncharged species, which in turn affects receptor binding, solubility, and membrane transport.
Fluorine atoms, particularly on the aromatic ring, exert a powerful electron-withdrawing inductive effect. This effect propagates through the carbon skeleton, reducing the electron density on the nitrogen atom. Consequently, the nitrogen becomes less basic and less likely to accept a proton, resulting in a lower pKa. This shift in the thermodynamics of protonation can have profound effects on how the molecule interacts with its biological targets.[1][16]
Thermodynamics of Drug-Receptor Interactions: The Energetics of Binding
The ultimate goal of a drug is to bind to its molecular target with high affinity and specificity. This binding event is a thermodynamic process characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
ΔG = ΔH - TΔS
Gibbs Free Energy (ΔG) : Directly related to the binding affinity (K_d or K_i). A more negative ΔG signifies a stronger, more favorable interaction.
Enthalpy (ΔH) : Represents the change in heat content upon binding. A negative ΔH indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals contacts.
Entropy (ΔS) : Represents the change in disorder of the system upon binding. A positive ΔS is favorable and is often driven by the release of ordered water molecules from the binding site and the ligand (the hydrophobic effect).
Fluorination influences the binding thermodynamics by subtly altering the non-covalent interactions between the phenethylamine derivative and the receptor binding pocket.[17][18]
Hydrogen Bonding : While the C-F bond is not a classical hydrogen bond donor, it can act as a weak hydrogen bond acceptor. More importantly, the inductive effect of fluorine can modulate the strength of nearby hydrogen bond donors and acceptors on the molecule.
Dipole-Dipole and Quadrupole Interactions : The strong C-F dipole can engage in favorable electrostatic interactions within the binding site. Aromatic fluorination significantly alters the quadrupole moment of the phenyl ring, which can change its stacking interactions with aromatic residues in the receptor.[6]
Conformational Effects : Fluorination can alter the preferred conformation of the flexible ethylamine side chain.[18] This "conformational pre-organization" can reduce the entropic penalty of binding, as the molecule does not need to "freeze" into the correct bioactive conformation upon entering the binding site, leading to a more favorable ΔG.
Studies have shown that the impact of fluorination on individual molecular interaction energies is often modest, typically in the range of 0.1-1.3 kcal/mol.[17] However, the cumulative effect of these small changes can lead to significant improvements in binding affinity and selectivity.
Diagram 1: The Thermodynamic Cycle of Ligand Binding
Caption: Thermodynamic cycle illustrating the transition from solvated, unbound states to the bound complex.
Experimental Methodologies for Thermodynamic Characterization
To rationally design fluorinated phenethylamines, it is crucial to experimentally quantify the thermodynamic parameters discussed above. The following protocols are foundational for a comprehensive thermodynamic assessment.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[19][20]
Preparation :
Precisely determine the concentrations of the protein (in the sample cell) and the fluorinated ligand (in the syringe) using a reliable method like UV-Vis spectroscopy. Causality: Inaccurate concentrations are the single largest source of error in ITC.
Prepare both protein and ligand in the exact same buffer batch. Dialyze the protein against the buffer extensively. Dissolve the ligand in the final dialysis buffer. Causality: Mismatched buffers will generate large heats of dilution, obscuring the true binding signal.
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from forming in the cell, which cause significant noise.
Experimental Setup :
Set the experimental temperature (e.g., 25°C).
Set the reference power and stirring speed (e.g., 5 µcal/s and 750 rpm).
Define the injection parameters: typically a series of 19-25 injections of 1.5-2.0 µL each, with sufficient spacing between injections (e.g., 150 s) to allow the signal to return to baseline.
Data Acquisition :
Perform an initial control experiment by titrating the ligand into buffer alone to determine the heat of dilution. This value will be subtracted from the main experimental data.
Run the main experiment by titrating the ligand into the protein solution. The raw data is a plot of power (µcal/s) versus time.
Data Analysis :
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to directly determine the binding affinity (K_a), stoichiometry (n), and the enthalpy of binding (ΔH).
Calculate the Gibbs free energy (ΔG = -RTlnK_a) and the entropy of binding (ΔS = (ΔH - ΔG)/T).
Diagram 2: Experimental Workflow for ITC Analysis
Caption: A self-validating workflow for Isothermal Titration Calorimetry (ITC) experiments.
Differential Scanning Fluorimetry (DSF) for Thermal Stability
DSF, or Thermal Shift Assay, is a high-throughput method to assess how ligand binding affects the thermal stability of a target protein.[21] The binding of a ligand typically stabilizes the protein, increasing its melting temperature (T_m). While it does not provide a full thermodynamic profile like ITC, it is excellent for screening and rank-ordering compounds.
Preparation :
Prepare the target protein in a suitable buffer.
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
Prepare a dilution series of the fluorinated phenethylamine derivatives.
Assay Setup (in a 96- or 384-well qPCR plate) :
To each well, add the protein, the dye, and either buffer (for control) or a specific concentration of the ligand.
Seal the plate securely.
Data Acquisition :
Place the plate in a real-time PCR instrument.
Program the instrument to slowly ramp up the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.
Data Analysis :
As the protein unfolds with increasing temperature, it exposes its hydrophobic core. The dye binds to these exposed regions and fluoresces.
Plot fluorescence versus temperature. The resulting curve will be sigmoidal.
The midpoint of the transition is the melting temperature (T_m). The change in melting temperature (ΔT_m) upon ligand binding is a measure of the stabilization imparted by the ligand.
Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.[14]
Preparation :
Prepare water-saturated n-octanol and n-octanol-saturated water (or a relevant buffer like PBS pH 7.4).
Prepare a stock solution of the fluorinated phenethylamine derivative in one of the phases.
Partitioning :
Combine known volumes of the two phases and the compound stock in a vial.
Shake vigorously for a set period (e.g., 1 hour) to allow the system to reach equilibrium.
Centrifuge the vial to ensure complete separation of the two phases.
Quantification :
Carefully withdraw an aliquot from each phase.
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Calculation :
Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].
The final value is expressed as LogP.
Case Study: The Impact of Ring Fluorination on Phenethylamine Psychoactivity
The class of psychedelic phenethylamines provides a compelling real-world example of how fluorination impacts thermodynamic and pharmacological properties. Research has shown that the position and number of fluorine atoms can dramatically alter the human psychoactivity of these compounds.[22][23]
Mescaline vs. Fluorinated Analogs : Difluoromescaline and trifluoromescaline show increased potency and duration of action compared to the parent compound, mescaline.[22] This suggests that the fluorination enhances binding affinity (more negative ΔG) at the target receptor (primarily the serotonin 5-HT2A receptor) and/or improves pharmacokinetic properties like BBB penetration (related to a more favorable ΔG of transfer from aqueous to lipid environments).
Escaline vs. Fluorinated Analogs : In contrast, fluoroescaline is nearly devoid of psychoactive effects, while difluoro- and trifluoroescaline retain or show increased potency.[22] This demonstrates that the thermodynamic effects are not simply additive. A single fluorine may introduce an unfavorable steric or electronic clash in the binding pocket (a less favorable ΔH), while multiple fluorines may alter the conformation and electronic profile in a way that restores or enhances binding.
These examples underscore the necessity of empirical thermodynamic measurements. Predicting the net effect of fluorination on the delicate balance of enthalpy and entropy that governs drug action is non-trivial and requires careful experimental characterization.
Diagram 3: Relationship of Thermodynamic Parameters in Binding
Caption: The interplay between enthalpy and entropy determines the overall binding affinity (ΔG).
Conclusion and Future Perspectives
The strategic application of fluorine is a cornerstone of modern medicinal chemistry, and its use in the design of phenethylamine derivatives continues to yield compounds with improved therapeutic profiles. This guide has established that the observed effects of fluorination—enhanced potency, improved BBB penetration, and altered metabolic stability—are direct consequences of fundamental changes in the thermodynamic properties of the molecule.
For the drug development professional, a thermodynamic-centric approach is essential. By moving beyond simple structure-activity relationships (SAR) to embrace structure-thermodynamic relationships (STR), we can gain a more profound and predictive understanding of drug action. The systematic use of techniques like ITC and DSF allows for the deconstruction of binding affinity into its enthalpic and entropic components, providing invaluable insights for lead optimization. As we continue to develop more sophisticated synthetic methods for precise fluorination, a parallel advancement in our application of thermodynamic principles will be the key to unlocking the full potential of this remarkable element in neuropharmacology.
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Thermodynamics and polarity-driven properties of fluorin
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Executive Overview and Pharmacological Rationale The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the 2-fluorophenyl substituted secondary amine motif has e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview and Pharmacological Rationale
The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the 2-fluorophenyl substituted secondary amine motif has emerged as a highly privileged pharmacophore. The strategic placement of a fluorine atom at the ortho position of a phenyl ring adjacent to a secondary amine introduces profound stereoelectronic effects.
Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which subtly modulates the pKa of the secondary amine. This precise tuning of basicity is critical for optimizing drug absorption, membrane permeability, and targeted ion-trapping in acidic physiological compartments[1]. Furthermore, the small van der Waals radius of fluorine (1.47 Å) mimics hydrogen while providing a robust metabolic shield against cytochrome P450-mediated ortho-hydroxylation. The secondary amine itself serves as a versatile hydrogen bond donor/acceptor and a protonatable center for ionic interactions with target proteins, making this structural combination invaluable in the development of novel therapeutics, ranging from anti-inflammatory hybrids[2] to gastrointestinal drugs[1].
Synthetic Methodologies and Mechanistic Causality
The synthesis of 2-fluorophenyl secondary amines requires precise control over nucleophilic substitution and reduction to prevent over-alkylation (tertiary amine formation). Below are field-proven, self-validating protocols for their synthesis.
Protocol A: Reductive Amination of 2-Fluorobenzaldehyde
Reductive amination is the most reliable method for constructing these scaffolds, leveraging the condensation of 2-fluorobenzaldehyde with a primary amine, followed by selective reduction[3].
Step-by-Step Methodology:
Imine Formation: Charge a 50-mL round-bottom flask with 2-fluorobenzaldehyde (1.0 equiv) and a primary amine (e.g., allylamine, 1.2 equiv) in 15 mL of anhydrous methanol.
Causality: Methanol acts as a polar protic solvent that stabilizes the transition state of the nucleophilic attack.
Catalysis: Add NiCl₂·6H₂O (5 mol%) to the solution and stir vigorously for 10–30 minutes at room temperature.
Causality: The Lewis acid catalyst coordinates with the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the imine intermediate[3].
In-Process Validation 1: Monitor the disappearance of the aldehyde via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm).
Selective Reduction: Cool the mixture to 0 °C and slowly add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (2.0 equiv).
Causality: Slow addition at low temperatures prevents thermal runaway. NaBH₃CN is often preferred at mildly acidic pH because it selectively reduces the protonated iminium ion without reducing unreacted aldehyde[4].
Workup & Extraction: Quench the reaction with aqueous ammonium hydroxide to neutralize the mixture. Extract with dichloromethane (3 × 20 mL).
In-Process Validation 2: Analyze the organic layer via GC-MS to confirm the molecular weight of the secondary amine and the absence of tertiary amine byproducts.
Salt Formation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and treat with HCl in dioxane to precipitate the product as a stable crystalline hydrochloride salt[3].
Caption: Workflow of reductive amination for 2-fluorophenyl secondary amines.
Protocol B: Aqueous-Mediated N-Alkylation
Direct alkylation of primary amines often leads to polyalkylation. However, controlling stoichiometry in an aqueous medium provides a highly selective route to secondary amines[5].
Step-by-Step Methodology:
Reagent Assembly: In a sealed reaction vessel, combine 2-fluorophenylamine (2.0 mmol), an alkyl halide (e.g., benzyl bromide, 2.4 mmol), and NaHCO₃ (4.8 mmol) in water.
Thermal Activation: Heat the mixture to 80 °C for 1–2 hours.
Causality: Elevated temperature overcomes the activation energy for the Sₙ2 nucleophilic substitution. The aqueous medium and mild base (NaHCO₃) neutralize the generated HBr, preventing the protonation of the nucleophilic amine without driving the reaction toward tertiary alkylation[5].
In-Process Validation: Extract an aliquot, dilute in ethyl acetate, and run ¹H NMR (400 MHz). The disappearance of the primary amine protons and the integration of the new benzylic protons self-validate the conversion[5].
Isolation: Cool to room temperature, extract with ethyl acetate, and purify via silica gel column chromatography.
Pharmaceutical Case Study: TAK-438 (Vonoprazan)
The clinical validation of the 2-fluorophenyl secondary amine motif is best exemplified by TAK-438 (Vonoprazan fumarate) , a Potassium-Competitive Acid Blocker (P-CAB) developed for acid-related diseases like gastroesophageal reflux disease (GERD)[1].
The molecular structure of TAK-438 features a 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine core. The ortho-fluorine substitution on the phenyl ring was a deliberate design choice to optimize the ligand-lipophilicity efficiency (LLE) and lower the log D value, ensuring high metabolic stability[1].
When TAK-438 enters the highly acidic environment of the gastric parietal cell canaliculi (pH ~1.0), the secondary amine (N-methylmethanamine group) becomes rapidly protonated. This protonated secondary amine acts as a potent, reversible, and K⁺-competitive inhibitor of the H⁺/K⁺-ATPase enzyme, blocking gastric acid secretion with a longer duration of action than traditional proton pump inhibitors (PPIs)[1].
Caption: Mechanism of TAK-438 (Vonoprazan) inhibiting H+/K+ ATPase via secondary amine protonation.
Protocol C: Late-Stage Synthesis of TAK-438
The industrial synthesis of TAK-438 utilizes a highly optimized reductive amination to install the secondary amine[4].
Intermediate Preparation: Dissolve 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-methanamine (0.075 mol) in 100 mL methanol.
Imine Formation: Add formic acid (0.1125 mol) and stir at room temperature for 1–2 hours.
Controlled Reduction: Cool the system to 0–10 °C using an ice bath. Dropwise, add a solution of sodium cyanoborohydride (0.050 mol) in 20 mL N,N-dimethylacetamide.
Causality: The strict temperature control (0–10 °C) mitigates the exothermic nature of the hydride transfer, preventing degradation of the sulfonyl group while ensuring selective mono-alkylation[4].
Salt Precipitation: Heat to 50 °C, add fumaric acid (0.091 mol), and cool to room temperature to crystallize the final TAK-438 fumarate salt, achieving a yield of ~74%[4].
Quantitative Data Summary
The table below summarizes the synthetic yields and methodological parameters for various 2-fluorophenyl substituted secondary amines across different literature sources.
CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)
Aqueous-Mediated N-Alkylation of Amines
Source: ResearchGate
URL:[Link]
Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives
Source: PubMed Central (PMC)
URL:[Link]
CN102146007B - A method for preparing secondary and tertiary amines
Source: Google Patents
URL
Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
A Comprehensive Technical Guide to the Conformational Analysis of 2-(2-Fluorophenyl)ethylamine: A Multi-modal Approach
Abstract 2-(2-Fluorophenyl)ethylamine is a substituted phenethylamine that serves as a valuable molecular scaffold in medicinal chemistry and pharmacology. Its biological activity is intrinsically linked to its three-dim...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
2-(2-Fluorophenyl)ethylamine is a substituted phenethylamine that serves as a valuable molecular scaffold in medicinal chemistry and pharmacology. Its biological activity is intrinsically linked to its three-dimensional structure, particularly the orientation of the ethylamine side chain relative to the fluorinated aromatic ring. This guide provides an in-depth technical exploration of the conformational landscape of 2-(2-Fluorophenyl)ethylamine, integrating high-level computational chemistry with empirical spectroscopic techniques. We detail the underlying principles and provide actionable protocols for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental and computational choices, ensuring a robust and self-validating analytical framework. Key intramolecular interactions, including the gauche effect, hydrogen bonding, and steric hindrance, are dissected to provide a holistic understanding of the forces governing conformational preference.
Section 1: Introduction
The Significance of Phenethylamines in Neuropharmacology
Phenethylamines are a class of compounds with a shared chemical structure consisting of a phenyl ring attached to an amino group via a two-carbon side chain. This fundamental scaffold is the backbone for a wide array of neurotransmitters, hormones, and psychoactive drugs, including dopamine, norepinephrine, and amphetamine. The conformational flexibility of the ethylamine side chain is a critical determinant of their interaction with biological targets such as G-protein coupled receptors and monoamine transporters.[1] Understanding and controlling this flexibility is a cornerstone of modern drug design.
The Role of Halogen Substitution: Focus on Fluorine's Unique Properties
The introduction of a fluorine atom into a molecular scaffold can profoundly alter its physicochemical properties.[2] Fluorine is the most electronegative element, leading to significant changes in local electronic environments. In the context of 2-(2-Fluorophenyl)ethylamine, the ortho-fluorine substituent introduces a complex interplay of steric and electronic effects that directly influence the molecule's preferred conformation. These effects include the potential for intramolecular hydrogen bonding and the manifestation of the gauche effect, which can stabilize folded conformations over extended ones.[2][3]
Central Hypothesis
The conformational equilibrium of 2-(2-Fluorophenyl)ethylamine is dictated by a subtle balance of competing intramolecular forces. These include torsional strain along the Cα-Cβ and Cβ-C(Aryl) bonds, steric repulsion from the ortho-fluorine atom, and stabilizing non-covalent interactions such as N-H···F hydrogen bonds and hyperconjugative effects.[4][5] This guide will systematically investigate these factors to build a comprehensive model of the molecule's conformational behavior in both the gas phase and in solution.
The conformational preferences of 2-(2-Fluorophenyl)ethylamine are primarily governed by rotation around two key dihedral angles:
τ1 (C(Aryl)-C(Aryl)-Cβ-Cα) : Defines the orientation of the ethylamine side chain relative to the phenyl ring.
τ2 (C(Aryl)-Cβ-Cα-N) : Describes the rotation of the amino group.
Computational studies on the parent 2-phenethylamine have shown a preference for a folded, or gauche, conformation for the ethylamine side chain in the absence of a solvent.[6][7] This suggests a favorable interaction between the amino group and the aromatic ring. The introduction of an ortho-fluorine atom is expected to modulate this preference.
The Gauche Effect
The gauche effect is the tendency of a molecule to adopt a gauche conformation over the sterically less hindered anti conformation.[8] In the case of molecules containing fluorine, this effect is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital.[5][8] This interaction is maximized in a gauche arrangement.
Intramolecular Hydrogen Bonding
The presence of an electronegative fluorine atom and a hydrogen bond donor (the -NH2 group) in close proximity raises the possibility of an intramolecular N-H···F hydrogen bond. While organic fluorine is generally considered a weak hydrogen bond acceptor, such interactions have been observed and can contribute to the stabilization of specific conformers.[9][10][11]
Steric and Electrostatic Interactions
The van der Waals radius of fluorine is larger than that of hydrogen, introducing potential steric clashes with the ethylamine side chain. Furthermore, the highly polar C-F bond can engage in dipole-dipole interactions with the amino group, influencing the overall conformational energy landscape.[12]
Section 3: Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state conformation of molecules.[13][14] Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons via the Karplus equation.[15][16]
Sample Preparation : Dissolve 5-10 mg of 2-(2-Fluorophenyl)ethylamine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition :
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Key parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
COSY Acquisition :
Perform a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity. This is crucial for unambiguously assigning the signals of the ethylamine side chain protons.
Data Analysis :
Integrate the proton signals to confirm the number of protons in each environment.
Measure the coupling constants (³JHH) for the Cα-H and Cβ-H protons from the high-resolution 1D spectrum.
Use the Karplus equation (³J = Acos²θ + Bcosθ + C) to estimate the dihedral angle (θ) corresponding to the measured coupling constants.[17] Note that different parameter sets for A, B, and C exist and should be chosen based on the specific molecular fragment.[18]
X-ray Crystallography
X-ray crystallography provides the definitive solid-state conformation of a molecule. While crystal packing forces can influence the observed conformation, it provides a valuable experimental structure for comparison with computational models.
Crystal Growth : Grow single crystals of a suitable salt of 2-(2-Fluorophenyl)ethylamine (e.g., the hydrochloride salt) by slow evaporation of a saturated solution.[19]
Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement : Solve the phase problem using direct methods and refine the structural model against the experimental data.
Section 4: Computational Modeling and Analysis
Computational chemistry offers a powerful means to explore the conformational energy landscape of a molecule and to rationalize experimental findings.[20]
Potential Energy Surface (PES) Scanning
A PES scan systematically rotates one or more dihedral angles and calculates the corresponding energy, providing a map of the low-energy conformational space.
Structure Building : Build the 2-(2-Fluorophenyl)ethylamine molecule in a molecular modeling program.
Computational Method :
Employ Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) or larger basis set.[21][22] This level of theory provides a good balance between accuracy and computational cost for this class of molecules.
Scan Execution :
Define the key dihedral angles (τ1 and τ2) as the scan coordinates.
Perform a relaxed PES scan, where at each step of the dihedral angle rotation, all other geometric parameters are optimized.
Scan τ1 from 0° to 360° in 15° increments. For each stable conformer found, perform a subsequent scan of τ2.
Analysis :
Plot the relative energy versus the dihedral angle to identify the energy minima (stable conformers) and transition states.
Molecular Dynamics (MD) Simulation
MD simulations model the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and the influence of solvent.[23][24]
System Setup :
Place the lowest energy conformer of 2-(2-Fluorophenyl)ethylamine in the center of a periodic box of water molecules (e.g., TIP3P water model).
Use a force field such as AMBER or GROMOS to describe the inter- and intramolecular interactions.[25]
Minimization and Equilibration :
Energy minimize the system to remove bad contacts.
Gradually heat the system to the desired temperature (e.g., 298 K) and equilibrate the pressure.
Production Run :
Run the simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space.[26]
Analysis :
Extract the trajectories of the dihedral angles of interest (τ1 and τ2).
Plot the distribution of these dihedral angles to identify the most populated conformational states in solution.
Section 5: Synthesis and Interpretation: A Holistic View
Comparing Experimental and Computational Results
A robust conformational analysis relies on the convergence of data from multiple techniques. The dihedral angles predicted by DFT calculations for the lowest energy conformers should be used to calculate theoretical ³JHH coupling constants via the Karplus equation. These can then be compared to the experimentally measured values. Similarly, the solid-state structure from X-ray crystallography should correspond to one of the low-energy minima identified by the PES scan.
Parameter
Experimental (NMR)
Computational (DFT)
Experimental (X-ray)
τ1 Dihedral Angle
Estimated from ³JHH
Calculated for each conformer
Measured directly
τ2 Dihedral Angle
Estimated from ³JHH
Calculated for each conformer
Measured directly
Relative Population
Inferred from averaged ³JHH
Calculated from ΔG
N/A (single conformer)
Table 1: A framework for comparing data from different analytical techniques.
The Dominant Conformer(s) of 2-(2-Fluorophenyl)ethylamine
Based on studies of similar systems, it is anticipated that the conformational landscape of 2-(2-Fluorophenyl)ethylamine will be dominated by one or two gauche conformers.[7][27] The precise geometry will be a fine-tuning of the ideal staggered dihedral angle (±60°) due to the steric and electronic influence of the ortho-fluorine. The presence of a weak N-H···F intramolecular hydrogen bond is a strong possibility and would further stabilize a folded conformation.[28][29] The relative populations of the conformers will also be sensitive to the solvent environment, with more polar solvents potentially favoring more extended conformations with larger dipole moments.[2][8]
Implications for Drug Design
The preferred conformation of a flexible ligand like 2-(2-Fluorophenyl)ethylamine is often the bioactive conformation—the shape it adopts when binding to its biological target. By understanding the intrinsic conformational preferences of this scaffold, medicinal chemists can:
Design Conformationally Constrained Analogs : Introduce chemical modifications that lock the molecule into the desired bioactive conformation, potentially increasing potency and selectivity.
Improve Pharmacokinetic Properties : Modify the molecule to favor conformations that enhance membrane permeability or reduce metabolic susceptibility.
Interpret Structure-Activity Relationships (SAR) : Rationalize why certain substitutions lead to increased or decreased biological activity based on their influence on the conformational equilibrium.
Section 6: Conclusion
The conformational analysis of 2-(2-Fluorophenyl)ethylamine is a multi-faceted challenge that requires a synergistic application of experimental and computational methodologies. NMR spectroscopy provides crucial data on the average solution-state conformation, while X-ray crystallography can reveal the solid-state structure. These empirical techniques, when combined with DFT calculations for energetic profiling and MD simulations for dynamic behavior, yield a comprehensive and trustworthy understanding of the molecule's conformational landscape. This detailed knowledge is not merely an academic exercise; it is a critical component in the rational design of novel therapeutics based on the phenethylamine scaffold, enabling scientists to fine-tune molecular shape to optimize biological function.
Urban, J. J., Cronin, C. W., Roberts, R. R., & Famini, G. R. (1998). Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines. Journal of the American Chemical Society, 120(13), 3119-3129. [Link]
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Application Note: Advanced Protocols for the N-Alkylation of 2-(2-Fluorophenyl)ethylamine
Introduction & Mechanistic Rationale The functionalization of phenethylamine scaffolds is a cornerstone of neuropharmacological drug discovery. Specifically, 2-(2-fluorophenyl)ethylamine (2-FPEA) is a highly valued pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The functionalization of phenethylamine scaffolds is a cornerstone of neuropharmacological drug discovery. Specifically, 2-(2-fluorophenyl)ethylamine (2-FPEA) is a highly valued pharmacophore. The introduction of an ortho-fluorine atom subtly withdraws electron density from the aromatic ring, slightly lowering the basicity of the primary amine compared to its unsubstituted counterpart, while simultaneously providing metabolic stability against CYP450-mediated ortho-hydroxylation.
As an Application Scientist, the most frequent challenge encountered when modifying 2-FPEA is achieving selective mono-N-alkylation . The direct reaction of primary amines with alkyl halides conventionally leads to a statistical mixture of secondary amines, tertiary amines, and quaternary ammonium salts[1]. Because the newly formed secondary amine is often more nucleophilic than the starting primary amine, over-alkylation is a persistent hurdle. To overcome this, we rely on strategically chosen reaction pathways: Reductive Amination and the Fukuyama Alkylation protocol.
Strategic Selection of Alkylation Pathways
Selecting the appropriate N-alkylation method depends heavily on the nature of the desired alkyl group and the strictness of the mono-alkylation requirement.
Logical decision tree for selecting the optimal N-alkylation strategy for 2-FPEA.
Quantitative Data: Strategy Comparison
Summarized below are the empirical performance metrics for the three primary strategies when applied to phenethylamine derivatives.
Strategy
Reagents
Typical Yield (%)
Over-alkylation Risk
Optimal Application
Reductive Amination
Aldehyde/Ketone, NaBH(OAc)₃, DCE
85–95%
Very Low
Broad substrate scope; preferred for mono-alkylation[2].
Fukuyama Alkylation
NsCl, Base; RX, Base; PhSH, Base
75–85% (Over 3 steps)
None
Strict mono-alkylation with primary/secondary alkyl halides[3].
Protocol A: Reductive Amination via Sodium Triacetoxyborohydride
Reductive amination is favored for its high selectivity and the use of readily available starting materials[2]. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) over Sodium cyanoborohydride (NaBH₃CN) because it is less toxic, does not generate hazardous HCN gas upon acidic quenching, and exhibits superior chemoselectivity for the intermediate iminium ion over the unreacted aldehyde[2].
Step-by-step experimental workflow for the reductive amination of 2-FPEA.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-fluorophenyl)ethylamine (1.0 equiv.) and the target aldehyde (1.05 equiv.) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
Causality Note: DCE is preferred over dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for borohydride complexes.
Catalysis: Add glacial acetic acid (1.0 equiv.) to the mixture[2].
Causality Note: The acid catalyzes the dehydration step, driving the equilibrium toward the iminium ion, which is critical for electronically deactivated aldehydes.
Imine Formation: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 1 hour.
Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the primary amine mass (m/z 139.08) and the appearance of the imine mass confirms step completion.
Reduction: Cautiously add NaBH(OAc)₃ (1.5 equiv.) portion-wise to the stirring solution. Allow the reaction to stir at room temperature for 2–4 hours[2].
Quench & Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
Self-Validation Checkpoint: The addition of NaHCO₃ will result in visible effervescence (CO₂ gas evolution) as it neutralizes the acetic acid. The cessation of gas evolution indicates a complete quench.
Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure secondary amine.
Protocol B: Strict Mono-Alkylation via the Fukuyama Protocol
When the required alkyl group cannot be sourced as an aldehyde (necessitating the use of an alkyl halide), the Fukuyama alkylation protocol is the gold standard[3]. By protecting the primary amine with a 2-nitrobenzenesulfonyl (nosyl) group, the N-H proton becomes highly acidic (pKa ~ 4). This allows for facile deprotonation by a mild base, while the steric bulk of the nosyl group completely prevents over-alkylation to the tertiary amine[3].
Step-by-Step Methodology:
Nosyl Protection: Dissolve 2-FPEA (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM at 0 °C. Slowly add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv.). Stir for 2 hours at room temperature. Wash with 1M HCl, dry, and concentrate to yield the nosyl-protected amine.
Self-Validation Checkpoint: The sulfonamide intermediate is highly UV-active. On a TLC plate (Hexanes/EtOAc), a ninhydrin stain will shift from a primary amine response (purple/pink) to a negative response, confirming full protection.
Alkylation: Dissolve the nosylamide (1.0 equiv.) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 equiv.) and the desired alkyl halide (1.2 equiv.). Heat to 50 °C and stir for 4–6 hours. Cool, dilute with water, and extract with EtOAc.
Deprotection: To cleave the nosyl group, dissolve the alkylated nosylamide in DMF. Add thiophenol (PhSH, 1.2 equiv.) and K₂CO₃ (2.0 equiv.). Stir at room temperature for 2 hours.
Causality Note: The nosyl group is uniquely susceptible to nucleophilic aromatic substitution by soft nucleophiles (like thiolates), which releases the secondary amine and forms a stable thioether byproduct, leaving other sensitive functional groups intact[3].
Final Isolation: Dilute with 1M NaOH (to remove excess thiophenol) and extract with EtOAc. Purify via chromatography to isolate the strictly mono-alkylated 2-FPEA derivative.
References
Application Notes: Protocols for the N-Alkylation of Neopentylamine
Source: Benchchem
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Parkinson's Disease: Advances in Treatment and the Syntheses of Various Classes of Pharmaceutical Drug Substances
Source: ACS Publications
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Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines
Source: RSC Books
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Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions
Source: PMC
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Scalable synthesis routes for 2-(2-Fluorophenyl)ethylamine
An In-Depth Guide to the Scalable Synthesis of 2-(2-Fluorophenyl)ethylamine Abstract 2-(2-Fluorophenyl)ethylamine is a critical building block in modern medicinal chemistry and pharmaceutical development, serving as a ke...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Scalable Synthesis of 2-(2-Fluorophenyl)ethylamine
Abstract
2-(2-Fluorophenyl)ethylamine is a critical building block in modern medicinal chemistry and pharmaceutical development, serving as a key intermediate for a range of therapeutic agents, particularly those targeting neurological disorders.[1] The strategic incorporation of a fluorine atom can significantly enhance biological activity, metabolic stability, and binding affinity of drug candidates.[2][3] This guide provides a comprehensive overview of scalable and industrially viable synthesis routes for this valuable compound, moving beyond simple procedural lists to explain the underlying chemical principles and process optimization strategies. We present detailed protocols for the synthesis of the key nitrile intermediate and a comparative analysis of the two primary reduction methodologies: catalytic hydrogenation and chemical hydride reduction.
Strategic Overview: The Phenylacetonitrile Pathway
The most robust and economically viable approach to synthesizing 2-(2-Fluorophenyl)ethylamine on a large scale proceeds through a two-stage process. The core strategy involves the initial synthesis of the intermediate, 2-fluorophenylacetonitrile, followed by the reduction of the nitrile group to a primary amine. This pathway is favored for its reliability, use of readily available starting materials, and amenability to process optimization.
Caption: Overall two-stage synthetic strategy.
Synthesis of Key Intermediate: 2-Fluorophenylacetonitrile
The synthesis of 2-Fluorophenylacetonitrile (CAS: 326-62-5) is most effectively achieved via a nucleophilic substitution reaction on 2-fluorobenzyl chloride. The use of a phase-transfer catalyst (PTC) is highly recommended for scalable operations to facilitate the reaction between the aqueous cyanide salt and the organic halide, improving reaction rates and safety.
Protocol 1: Phase-Transfer Catalyzed Cyanation
This protocol is adapted from established methods for analogous phenylacetonitriles.[4][5]
Rationale: The direct reaction of an organic halide with an inorganic salt is often slow due to poor miscibility. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase, enabling a rapid and efficient reaction under milder conditions than would otherwise be required.
Materials & Equipment:
2-Fluorobenzyl chloride
Sodium cyanide (NaCN)
Benzyltriethylammonium chloride (or similar PTC)
Toluene
Water (deionized)
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a jacketed reactor, charge toluene, water, benzyltriethylammonium chloride (1-2 mol%), and sodium cyanide (1.1-1.3 equivalents).
Reagent Addition: Begin vigorous stirring to create a fine emulsion. Slowly add 2-fluorobenzyl chloride (1.0 equivalent) to the mixture. The addition should be exothermic; maintain the internal temperature at 50-60°C using the reactor jacket.
Reaction & Monitoring: After the addition is complete, heat the mixture to 85-90°C and maintain for 3-5 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
Workup: Cool the reaction to room temperature. Separate the organic (toluene) layer. Wash the organic layer sequentially with water and then a brine solution to remove residual salts and catalyst.
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-fluorophenylacetonitrile.
Purification: The crude product can be purified by vacuum distillation to achieve high purity (>97%).[6][7]
Safety Precautions:
Extreme Toxicity: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All operations must be conducted in a well-ventilated fume hood.
Acid Incompatibility: Never allow cyanide salts to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. The workup should be performed under neutral or slightly basic conditions.
Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat.
The reduction of the nitrile is the final and most critical step. The choice of method directly impacts the scalability, safety, cost, and environmental footprint of the overall process. We present two robust methods: catalytic hydrogenation, the preferred industrial route, and chemical reduction with Lithium Aluminum Hydride (LiAlH₄), a powerful laboratory-scale alternative.
Method A: Catalytic Hydrogenation with Raney® Nickel (Industrial Standard)
Rationale: Catalytic hydrogenation is the cornerstone of green and scalable industrial chemistry. It offers high atom economy, generates minimal waste (the catalyst is filtered and can often be reused), and avoids the use of hazardous and expensive stoichiometric reagents.[8] Raney® Nickel is a cost-effective and highly active catalyst for nitrile reduction.[9] The reaction can be performed using hydrogen gas or through transfer hydrogenation.[10][11]
Caption: Workflow for catalytic hydrogenation.
Protocol 2: Raney® Nickel Catalyzed Hydrogenation
Materials & Equipment:
2-Fluorophenylacetonitrile
Raney® Nickel (activated, water or ethanol slurry)
Anhydrous Ethanol or Methanol
Hydrogen gas (H₂) source or Potassium Borohydride (KBH₄) for transfer hydrogenation[10]
Catalyst Handling: Under an inert atmosphere (Nitrogen or Argon), carefully transfer the Raney® Nickel slurry (typically 5-10% by weight of the nitrile) into the hydrogenation vessel. Caution: Activated Raney® Nickel is pyrophoric and may ignite if allowed to dry in air.
Reaction Setup: Add the solvent (e.g., anhydrous ethanol) followed by the 2-fluorophenylacetonitrile.
Hydrogenation: Seal the vessel. Purge the headspace several times with nitrogen, followed by several purges with hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous agitation. The reaction is exothermic and may require cooling to maintain a temperature of 25-50°C.
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.
Workup: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water.
Isolation: The filtrate, containing the product in the solvent, can be concentrated under reduced pressure. The resulting amine can be purified by vacuum distillation.
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Rationale: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of rapidly converting nitriles to primary amines.[12][13] Its high reactivity makes it an excellent choice for laboratory and small-scale synthesis. However, its high cost, hazardous nature, and the generation of problematic aluminum salt waste make it less suitable for large-scale industrial production.[14]
Caption: Workflow for LiAlH₄ reduction.
Protocol 3: LiAlH₄ Reduction
Materials & Equipment:
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
2-Fluorophenylacetonitrile
Water, 15% Sodium Hydroxide (NaOH) solution
Three-neck round-bottom flask with dropping funnel, condenser, and nitrogen inlet
Ice bath
Procedure:
Reaction Setup: Under a strict nitrogen atmosphere, suspend LiAlH₄ (approx. 1.0-1.5 equivalents) in anhydrous THF in the flask and cool to 0°C in an ice bath.
Nitrile Addition: Dissolve 2-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC or GC).
Workup (Fieser Method): Cool the reaction back down to 0°C. Perform the following sequential additions with extreme caution, as vigorous gas evolution will occur:
Slowly add 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
Slowly add 'X' mL of 15% aqueous NaOH.
Slowly add '3X' mL of water.
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
Purification: Combine the filtrate and washes. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purify by vacuum distillation.
Safety Precautions:
Pyrophoric Reagent: LiAlH₄ is highly reactive and can ignite spontaneously in moist air. It reacts violently with water and other protic solvents. Handle exclusively under an inert atmosphere.
Controlled Quenching: The workup procedure is highly exothermic and releases hydrogen gas. It must be performed slowly, behind a blast shield, and with adequate cooling.
Comparative Analysis of Reduction Methods
Feature
Method A: Catalytic Hydrogenation (Raney® Ni)
Method B: Chemical Reduction (LiAlH₄)
Scalability
Excellent; suitable for multi-kilogram to ton scale.
Poor; difficult and hazardous to manage on a large scale.
Reagent Cost
Low; catalyst is inexpensive and reusable.
High; LiAlH₄ is an expensive stoichiometric reagent.
Safety
Moderate; requires handling of H₂ gas and pyrophoric catalyst.
Low; LiAlH₄ is extremely hazardous and requires a violent quench.
Waste Profile
Green; primary waste is the filtered catalyst.
Poor; generates large volumes of aluminum salt waste.
Typical Yield
Good to Excellent (80-95%)
Excellent (>90%)
Workup
Simple filtration.
Complex, hazardous, multi-step quenching and filtration.
Recommendation
Preferred method for any scalable synthesis.
Suitable for rapid, small-scale laboratory synthesis only.
Conclusion
The synthesis of 2-(2-Fluorophenyl)ethylamine is most effectively and scalably achieved through the catalytic hydrogenation of 2-fluorophenylacetonitrile. While chemical reduction using LiAlH₄ provides high yields on a lab scale, its associated costs, hazards, and poor environmental profile render it unsuitable for industrial production. The catalytic route, particularly using Raney® Nickel, represents a robust, cost-effective, and safer process that aligns with the principles of green chemistry and is the recommended pathway for researchers and drug development professionals requiring scalable access to this important pharmaceutical intermediate.
References
JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. JoVE.
Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
Clark, J. (n.d.). Reduction of Nitriles. Chemguide.
Allen. (n.d.). The reduction of a nitrile by LiAlH4 produces. Allen Institute.
Application Notes & Protocols: 2-(2-Fluorophenyl)ethylamine in Advanced Pharmaceutical Synthesis
Abstract 2-(2-Fluorophenyl)ethylamine (also known as 2-fluorophenethylamine or 2-FPEA) is a highly versatile primary amine utilized extensively as a building block in medicinal chemistry and pharmaceutical development[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
2-(2-Fluorophenyl)ethylamine (also known as 2-fluorophenethylamine or 2-FPEA) is a highly versatile primary amine utilized extensively as a building block in medicinal chemistry and pharmaceutical development[1]. The strategic placement of a fluorine atom at the ortho position of the aromatic ring profoundly influences the molecule's pharmacological profile. Fluorination enhances lipophilicity (improving blood-brain barrier permeability), increases metabolic stability by shielding adjacent C-H bonds from enzymatic oxidation, and modulates the basicity of the terminal amine through inductive electron withdrawal[1]. Consequently, 2-FPEA is a privileged intermediate in the synthesis of neuropharmacological drugs and metabolic therapeutics.
Physicochemical and Analytical Data
Table 1: Key Properties of 2-(2-Fluorophenyl)ethylamine
Parameter
Specification / Value
IUPAC Name
2-(2-fluorophenyl)ethanamine
CAS Number
52721-69-4
PubChem CID
643357
Molecular Formula
C8H10FN
Molecular Weight
139.17 g/mol
Appearance
Colorless to light yellow liquid
Boiling Point
64 °C at 0.6 mmHg
Density
1.066 g/mL at 25 °C
Refractive Index
n20/D 1.51
| Purity (Assay) | ≥ 98% (GC) |
(Data synthesized from PubChem and Sigma-Aldrich specifications[2][3])
Negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB1) receptor are under active investigation for attenuating drug-seeking behaviors, such as cocaine relapse[4]. The synthesis of 3-(4-chlorophenyl)-1-[2-(2-fluorophenyl)ethyl]urea utilizes 2-FPEA as a critical lipophilic tail. The ortho-fluorine atom restricts the conformational flexibility of the phenethyl group via weak intramolecular dipole interactions, locking the molecule into a bioactive conformation that fits precisely into the allosteric pocket of the CB1 receptor[4].
Protocol 1: Synthesis of 3-(4-Chlorophenyl)-1-[2-(2-fluorophenyl)ethyl]urea
Objective: High-yield urea formation via the coupling of an isocyanate and a primary amine.
Self-Validating Logic: Isocyanates are highly sensitive to moisture, readily hydrolyzing to form symmetric ureas. Therefore, strictly anhydrous conditions are mandatory. The reaction is self-indicating; as the highly polar urea product forms, it often precipitates from the non-polar reaction mixture, driving the equilibrium forward and simplifying purification.
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.
Dissolution: Dissolve 2-fluorophenethylamine (0.04 mL, 0.32 mmol) in 5 mL of anhydrous Dichloromethane (DCM)[4].
Causality: DCM is chosen as an aprotic solvent to completely prevent the competitive hydrolysis of the isocyanate electrophile.
Coupling: Cool the solution to 0 °C using an ice bath. Add 4-chlorophenyl isocyanate (0.32 mmol) dropwise over 5 minutes.
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the amine spot (ninhydrin stain positive) validates reaction completion.
Workup & Validation: Evaporate the DCM under reduced pressure. Triturate the crude residue with cold diethyl ether to remove unreacted starting materials. Filter the resulting white solid.
Analytical Verification: Confirm product identity via 1H NMR (DMSO-d6). Key diagnostic peaks include the urea protons (δ ~8.62 ppm, singlet) and the characteristic multiplet of the fluorinated aromatic ring (δ 7.11 - 7.35 ppm)[4].
Workflow for synthesizing 2-FPEA-derived CB1 NAMs and their behavioral pharmacological effect.
Application 2: Metabolic Therapeutics – Synthesis of Pancreatic β-Cell Protectors
Mechanistic Insight
Endoplasmic reticulum (ER) stress in pancreatic β-cells is a primary driver of apoptosis in Type 1 and Type 2 diabetes[5]. 2,4-diaminoquinazoline derivatives synthesized from 2-FPEA have been identified as potent β-cell protective agents that modulate the Unfolded Protein Response (UPR)[5]. The nucleophilic aromatic substitution (SNAr) at the C-4 position of the quinazoline core requires overcoming the aromatic stabilization energy, necessitating specific solvent and base selections.
Protocol 2: C-4 Nucleophilic Aromatic Substitution of Quinazolines
Objective: Regioselective amination of a chloroquinazoline intermediate using 2-FPEA.
Self-Validating Logic: The use of a non-nucleophilic base ensures the generated HCl is scavenged without the base competing for the electrophilic C-4 carbon.
Reaction Setup: In a 25 mL reaction vial, dissolve the chloroquinazoline intermediate (140 mg, 0.7 mmol) in 6 mL of n-Butanol (n-BuOH)[5].
Causality: n-BuOH is a polar protic solvent that stabilizes the Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the reaction rate compared to aprotic solvents.
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (98.6 mg, 0.77 mmol) to the solution[5].
Causality: DIEA acts as a sterically hindered proton sponge to neutralize the HCl byproduct, preventing the protonation of 2-FPEA, which would render it non-nucleophilic.
Heating & Monitoring: Heat the mixture to 90 °C and stir for 12 hours. Monitor by TLC (DCM/MeOH 95:5) under UV light (254 nm) to confirm the consumption of the chloroquinazoline.
Purification: Concentrate the mixture in vacuo. Purify the crude material via silica gel column chromatography using an n-hexane/Ethyl Acetate (3:1) gradient to isolate the target compound[5].
Mechanism of 2-FPEA-derived quinazolines in modulating ER stress to promote β-cell survival.
Experimental Best Practices & Safety
Atmospheric Sensitivity (CO2 Capture): 2-FPEA must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8 °C[1]. As a highly reactive hydrophobic amine, 2-FPEA readily reacts with atmospheric carbon dioxide to form a solid carbamate salt[6]. Failure to exclude CO2 will result in the degradation of the reagent's titer and the introduction of insoluble carbamate impurities into synthetic workflows[6].
Handling & Toxicity: 2-FPEA is a combustible, corrosive liquid that causes severe skin, eye, and respiratory irritation (Hazard Statements: H315, H319, H335)[3]. All handling must be performed inside a certified chemical fume hood using appropriate PPE, including type ABEK respirator filters and chemical-resistant gloves[3].
CO2 Capture Using Fluorinated Hydrophobic Solvents | Industrial & Engineering Chemistry Research
Source: acs.org
URL:[Link]
Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress
Source: nih.gov
URL:[Link]
Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior
Source: nih.gov
URL:[Link]
Application Notes & Protocols: Microwave-Assisted Synthesis of Sterically Hindered Secondary Amines
Abstract The formation of carbon-nitrogen (C-N) bonds involving sterically congested centers is a formidable challenge in synthetic chemistry, often hampered by slow reaction kinetics and the prevalence of side reactions...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The formation of carbon-nitrogen (C-N) bonds involving sterically congested centers is a formidable challenge in synthetic chemistry, often hampered by slow reaction kinetics and the prevalence of side reactions under conventional thermal conditions. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for rapidly and efficiently constructing sterically hindered secondary amines. We will delve into the fundamental principles of microwave heating, discuss key reaction methodologies such as the Buchwald-Hartwig amination, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices and grounding all protocols in authoritative literature, this note serves as a practical and comprehensive resource for overcoming steric challenges in amine synthesis.
The Challenge: Overcoming Steric Repulsion in C-N Bond Formation
The synthesis of secondary amines bearing bulky substituents on either the nitrogen or carbon atom is a common requirement in medicinal chemistry and materials science. However, steric hindrance dramatically reduces the rate of nucleophilic substitution (SN2) and other bond-forming reactions. Conventional heating methods, which rely on slow conductive heat transfer, often require prolonged reaction times at high temperatures. This not only consumes significant energy but also frequently leads to undesired side products, such as elimination, or decomposition of sensitive substrates, resulting in low yields and complex purification procedures.[1][2]
The Solution: Principles and Advantages of Microwave Synthesis
Microwave-assisted organic synthesis (MAOS) offers a powerful alternative to conventional heating.[3][4] Unlike the slow, surface-based heating of an oil bath, microwave irradiation passes through the vessel walls and directly energizes polar molecules within the reaction mixture.[5][6]
Core Mechanisms of Microwave Heating:
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess permanent dipoles. When subjected to the high-frequency oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align with the field.[5] This rapid, continuous reorientation generates friction, leading to intense, uniform, and instantaneous heating throughout the bulk of the solution.[7]
Ionic Conduction: If ions are present in the mixture (e.g., salts or catalysts), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.[6]
This direct and rapid energy transfer provides several key advantages for synthesizing sterically hindered molecules:
Accelerated Reaction Rates: The ability to rapidly reach and exceed the normal boiling point of solvents in sealed, pressurized vessels allows reactions to overcome high activation energy barriers, dramatically reducing reaction times from hours or days to mere minutes.[2][3][7]
Improved Yields and Purity: The short reaction times and uniform heating minimize the formation of by-products that often arise from prolonged exposure to high temperatures.[8][9]
Enhanced Reproducibility: Precise control over temperature, pressure, and power in modern microwave reactors ensures high reproducibility, which is critical in drug discovery and process development.[3]
Green Chemistry Alignment: MAOS is considered an eco-friendly technology due to its reduced energy consumption, potential for solvent-free reactions, and minimized chemical waste.[1][10]
Key Methodologies: The Buchwald-Hartwig Amination
While several methods like N-alkylation and reductive amination can be enhanced by microwave heating, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier tool for forming aryl C-N bonds, especially with challenging substrates.[11] The reaction couples an aryl halide or triflate with an amine and has proven exceptionally robust for sterically demanding partners when paired with microwave irradiation.[12][13]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. Microwave heating accelerates each step of this cycle, proving particularly effective for hindered substrates that are sluggish to react under conventional conditions.[14][15]
The choice of solvent is critical in microwave chemistry. A solvent's ability to absorb microwave energy is determined by its dissipation factor, or loss tangent (tan δ).[16] Solvents with high tan δ values heat very rapidly, while non-polar solvents with low values are poor absorbers.[8] For sterically hindered reactions, high-boiling polar aprotic solvents like DMF, DMA, NMP, or DMSO are often excellent choices, as they couple efficiently with microwaves and can reach very high temperatures under pressure.[16]
Solvent
Boiling Point (°C)
Dielectric Constant (ε)
Loss Tangent (tan δ)
Microwave Absorption
Toluene
111
2.4
0.040
Low
Acetonitrile
82
37.5
0.062
Medium
Ethanol
78
24.5
0.941
High
DMF
153
36.7
0.161
Medium
NMP
202
32.2
0.275
Medium-High
DMSO
189
46.7
0.825
High
Catalyst and Ligand Selection
For Buchwald-Hartwig aminations, the choice of ligand is paramount. Sterically bulky, electron-rich phosphine ligands are required to facilitate the key steps of the catalytic cycle.[11] Ligands like XPhos, SPhos, and RuPhos are often employed for challenging couplings involving hindered aryl chlorides and secondary amines.[13] The catalyst precursor is typically a stable palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
Base Selection
A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective in certain systems.[14]
Detailed Application Protocol: Synthesis of N-(2,6-dimethylphenyl)piperidine
This protocol describes a representative Buchwald-Hartwig amination of a sterically hindered aryl bromide with a secondary amine using a dedicated laboratory microwave reactor.
10 mL microwave reaction vial with a magnetic stir bar
Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
Standard laboratory glassware for workup and purification
Silica gel for column chromatography
Caption: Figure 2: General workflow for microwave-assisted synthesis.
Step-by-Step Procedure:
Preparation: In a glovebox or under an inert atmosphere, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a 10 mL microwave reaction vial containing a magnetic stir bar.
Reagent Addition: Remove the vial from the glovebox, add 2-bromo-m-xylene, piperidine, and anhydrous toluene via syringe.
Sealing: Securely crimp the cap onto the vial.
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters to a target temperature of 130 °C for a hold time of 20 minutes, with a maximum power of 200 W and stirring enabled.
Cooling: Once the reaction is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before handling.
Workup: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues, washing the pad with additional ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-(2,6-dimethylphenyl)piperidine.
Data & Results: Comparative Examples
Microwave irradiation consistently provides superior results for the synthesis of sterically hindered amines compared to conventional heating.
Adherence to strict safety protocols is essential for performing microwave-assisted synthesis.[18][19]
Use Dedicated Equipment: ONLY use microwave reactors specifically designed for laboratory chemical synthesis. Domestic kitchen microwave ovens are not equipped with the necessary pressure/temperature controls or safety features and must NEVER be used.[19][20]
Vessel Integrity: Always inspect reaction vials for cracks or defects before use. Never exceed the recommended volume for the vessel to allow for headspace.[21]
Pressure Management: Use sealed vessels certified by the manufacturer. Be aware of reactions that may generate gas and cause over-pressurization. Modern reactors have built-in pressure monitoring and emergency venting capabilities.
Flammable Solvents: When using flammable solvents, ensure the microwave reactor is placed in a well-ventilated fume hood. Many laboratory reactors have built-in vapor sensors and safety interlocks.[21]
Avoid Metal: Never place metal objects (spatulas, foil, etc.) inside the microwave cavity, as this can cause arcing.[21][22]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. When removing hot vessels from the reactor, use thermal protection gloves.[18][20]
Conclusion
Microwave-assisted synthesis is a proven, highly effective technology for accelerating the synthesis of sterically hindered secondary amines. By enabling reactions to proceed at high temperatures and pressures under precisely controlled conditions, MAOS dramatically reduces reaction times, improves product yields, and enhances reaction purity compared to conventional methods. The protocols and principles outlined in this guide demonstrate the power of microwave chemistry to solve long-standing challenges in organic synthesis, making it an indispensable tool for modern chemical research and development.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. [Link]
Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]
Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]
specific effects of microwave - Solid supported reaction. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. [Link]
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
Safe use of microwave ovens in laboratories. University of Nottingham. [Link]
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham. [Link]
Microwave-assisted conversion of carbonyl compounds into formylated secondary amines: New contribution to the Leuckart reaction mechanism in N-methylformamide. ResearchGate. [Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. [Link]
microwave - an effective tool in organic synthesis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Royal Society of Chemistry. [Link]
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]
Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies. PubMed. [Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. [Link]
Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. ResearchGate. [Link]
MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Digital Commons @ Butler University. [Link]
A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. ACS Publications. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Content Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
The phenethylamine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous endogenous neurotransmitters and synthetic ligands targeting aminergic G protein-coupled receptors (GPCRs). However, unmodified phenethylamines often suffer from rapid metabolic clearance and suboptimal membrane permeability.
Stereoelectronic Pre-organization (The Gauche Effect): Unlike the highly flexible des-fluoro phenethylamine, 2-FPEA exhibits a strong preference for the gauche conformation. High-resolution spectroscopic and computational studies of monohydrated 2-FPEA clusters reveal that the ortho-fluorine engages in intramolecular noncovalent interactions (such as N-H···F and C-H···F hydrogen bonding), stabilizing the 3D architecture[1]. This pre-organization reduces the entropic penalty upon binding to the rigid pockets of aminergic GPCRs.
Potency Amplification: A comprehensive data-driven analysis of over 2,400 fluorinated aminergic GPCR ligands demonstrated that ortho-fluorination of the aromatic ring is a highly favorable site for driving positive potency shifts, occasionally increasing binding affinity by more than 50-fold compared to non-fluorinated analogs[2].
Metabolic Shielding: The ortho-position of the phenyl ring is a classic site for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. Fluorine substitution sterically and electronically blocks this metabolic liability, significantly reducing intrinsic clearance and extending the in vivo half-life of the resulting empathogens or therapeutic ligands[3].
Enhanced Permeability via Polarity Masking: When 2-FPEA is converted into an amide derivative, the ortho-fluorine can participate in intramolecular hydrogen bonding with the amide proton. This temporarily masks the polarity of the molecule during membrane transit, substantially improving blood-brain barrier (BBB) penetration[4].
Quantitative Profiling of Ortho-Fluorination
The following table summarizes the typical pharmacological shifts observed when transitioning from a standard phenethylamine scaffold to a 2-FPEA scaffold during lead optimization.
Steric/electronic shielding of the ortho C-H bond[3]
Amine
pKa
~9.8
~9.6 (Slight reduction)
Inductive electron withdrawal (-I effect) from the fluorine atom
Rational Design Workflow Visualization
The logical progression of utilizing 2-FPEA in a drug discovery campaign relies on exploiting its tri-fold physicochemical benefits to generate a superior clinical candidate.
Fig 1: Rational ligand design workflow leveraging the physicochemical properties of 2-FPEA.
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include specific causality explanations for reagent selection and internal controls to prevent false positives.
Protocol A: Parallel Synthesis of 2-FPEA Amide Libraries (Ligand Assembly)
Objective: Synthesize a library of ortho-fluoroamides while preventing racemization of adjacent chiral centers on the carboxylic acid partner.
Causality & Design Choices:
While the inductive effect of the ortho-fluorine only minimally reduces the basicity of the primary amine, the pre-organized gauche conformation can sterically hinder the trajectory of nucleophilic attack on bulky electrophiles. Therefore, we utilize HATU—a highly reactive uronium-based coupling agent—rather than standard EDC/HOBt, to drive the reaction to completion rapidly. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
Preparation: In a dry 10 mL glass vial under nitrogen, dissolve the target carboxylic acid (0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 2.0 mL).
Activation: Add HATU (0.55 mmol, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes to allow the formation of the active O7-azabenzotriazole ester.
Coupling: Add 2-(2-Fluorophenyl)ethylamine (0.6 mmol, 1.2 eq) dropwise. (Note: 2-FPEA is a clear liquid; dispense via a positive displacement pipette for accuracy). Stir the reaction at room temperature for 2 hours.
Validation Check (TLC/LC-MS): Monitor the consumption of the activated ester. If conversion is <95% after 2 hours, the gauche steric hindrance is dominating; heat the reaction to 40 °C for an additional hour.
Quenching & Extraction: Dilute the mixture with Ethyl Acetate (10 mL) and wash sequentially with 1M HCl (2 x 5 mL), saturated
NaHCO3
(2 x 5 mL), and brine (5 mL). The acidic wash removes unreacted 2-FPEA, while the basic wash removes unreacted carboxylic acid and HOAt byproducts.
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Objective: Quantify the reduction in intrinsic clearance (
CLint
) provided by the ortho-fluorine substitution compared to the des-fluoro baseline.
Causality & Design Choices:
To definitively prove that the increased half-life is due to CYP450 shielding by the fluorine atom[3], the assay must isolate CYP-mediated metabolism from other degradation pathways (e.g., chemical instability or amidase activity). We achieve this self-validating system by running a parallel negative control lacking NADPH (the essential cofactor for CYP450 enzymes).
Step-by-Step Methodology:
Master Mix Preparation: Prepare a solution of Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Compound Spiking: Add the synthesized 2-FPEA ligand (and the des-fluoro control in a separate well) to the master mix to achieve a final compound concentration of 1 µM. Keep the final DMSO concentration below 0.1% to prevent CYP inhibition.
Pre-Incubation: Incubate the plate at 37 °C for 5 minutes on an orbital shaker.
Initiation & Self-Validation:
Test Wells: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Control Wells (-NADPH): Add an equivalent volume of plain buffer. (If the compound degrades in these wells, the instability is not CYP-mediated, invalidating the fluorine-shielding hypothesis for that specific molecule).
Time-Course Sampling: At
t=0,15,30,45,and 60
minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). The cold solvent instantly denatures the microsomal proteins, quenching the reaction.
Processing & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins. Transfer the supernatant to a clean plate and analyze via LC-MS/MS.
Data Calculation: Plot the natural log of the remaining parent compound area ratio (Analyte/Internal Standard) versus time. The slope of the linear regression represents the elimination rate constant (
k
), which is used to calculate the in vitro half-life (
t1/2=0.693/k
) and intrinsic clearance.
References
Rahimi, R., Shachar, A., & Bar, I. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society, 144(18), 8337-8346. URL:[Link]
Kaczor, A. A., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules. URL:[Link]
Wallach, J., et al. (2023). Fluorinated Empathogens. World Intellectual Property Organization Patent WO2023028092A2.
Technical Support Center: Resolving Aqueous Solubility of Fluorinated Amines
Welcome to the Technical Support Center. As drug development increasingly relies on fluorination to improve metabolic stability and target binding, formulation scientists frequently encounter severe solubility roadblocks...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development increasingly relies on fluorination to improve metabolic stability and target binding, formulation scientists frequently encounter severe solubility roadblocks. This guide provides mechanistic troubleshooting and validated protocols to resolve the unique solubility challenges posed by fluorinated amines.
I. Core Principles: The "Fluorine Penalty" on Amine Solvation
Q: Why did adding a single fluorine atom to my lead compound suddenly ruin its aqueous solubility?
A: The introduction of fluorine alters two critical physicochemical properties simultaneously, creating a compounding negative effect on aqueous solubility:
Depressed pKa (Basicity): Fluorine is the most electronegative element. When placed near an amine (e.g., at the β or γ position), it exerts a strong electron-withdrawing inductive effect through the sigma bonds. This pulls electron density away from the nitrogen, making its lone pair significantly less available to accept a proton[1]. If the pKa drops below the physiological pH of 7.4, the amine remains largely unprotonated (neutral). Without the hydration shell that typically surrounds an ionized amine, aqueous solubility plummets[2].
Increased Lipophilicity (LogP): The C-F bond is highly hydrophobic. Fluorination increases the thermodynamic drive for the molecule to partition out of the aqueous phase and into lipid-like environments, further exacerbating precipitation[3].
Table 1: Quantitative Impact of Fluorine Position on Aliphatic Amine pKa
Substitution Position
Average ΔpKa Shift
Mechanistic Causality
α-Fluorine
N/A (Unstable)
Highly unstable in aliphatic amines; leads to spontaneous elimination of HF.
β-Fluorine
-1.7 to -2.0
Strong inductive electron withdrawal directly adjacent to the amine[2].
γ-Fluorine
-0.7 to -1.0
Moderate inductive effect, attenuated by the distance of an additional carbon bond[4].
δ-Fluorine
-0.1 to -0.3
Weakened inductive effect; minimal practical impact on basicity[4].
II. Troubleshooting Formulation Strategies
Q: My fluorinated amine is insoluble at pH 7.4. Should I just lower the pH of my vehicle to force protonation?
A: Lowering the pH forces protonation, but you must calculate the new pKa of your compound first. For example, if a β-fluorine dropped your piperidine's pKa from 9.8 to 7.8, formulating at pH 7.4 only yields ~71% ionization (calculated via the Henderson-Hasselbalch equation). To achieve >99% ionization for optimal aqueous solubility, the vehicle pH must be at least 2 units below the pKa (e.g., pH 5.8). If the required pH is physiologically intolerable (causing injection site necrosis or assay toxicity), you must pivot to co-solvents or macrocyclic encapsulation.
Caption: Decision workflow for resolving aqueous solubility of fluorinated amines.
III. Advanced Solubilization via Cyclodextrin Complexation
Q: Co-solvents (DMSO/PEG) are causing my fluorinated compound to crash out (precipitate) upon dilution in aqueous assay media. What is the alternative?
A: This is a classic "solvent-shift" precipitation. When the co-solvent diffuses into the bulk aqueous phase, the highly lipophilic fluorinated amine is left stranded and aggregates. The definitive solution is cyclodextrin (CD) complexation [5].
By using β-cyclodextrin derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), the hydrophobic C-F moieties are dynamically encapsulated within the lipophilic cavity of the CD torus[6]. The hydrophilic exterior of the CD maintains the complex's solubility in water[7]. Because this is an equilibrium-driven inclusion complex rather than a static solvent, it resists rapid precipitation upon dilution.
Q: How do I determine the correct amount of cyclodextrin to use?
A: You must perform a Phase-Solubility Study to calculate the complexation efficiency (CE) and the 1:1 stability constant (
K1:1
)[5]. Guessing the CD concentration often leads to incomplete solubilization, wasted API, or unnecessary cellular toxicity in downstream assays.
Caption: Step-by-step workflow for phase-solubility profiling of fluorinated compounds.
Validated Protocol: Phase-Solubility Profiling
This protocol acts as a self-validating system: If the final plot is non-linear, it automatically indicates that simple 1:1 complexation is not occurring, prompting the researcher to investigate higher-order aggregates or excipient interference.
Preparation of Host Solutions: Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD at 0, 2.5, 5.0, 7.5, 10.0, and 15.0 mM)[8].
Addition of Guest: Add an excess amount of the solid fluorinated amine to each vial.
Causality Check: You must ensure the drug is visibly present as a solid suspension; if it fully dissolves, you have not reached the saturation point required to measure maximum thermodynamic solubility[5].
Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (typically 25°C) for 48 hours.
Causality Check: 48 hours is strictly required to ensure thermodynamic equilibrium is reached, differentiating true stable complexation from transient supersaturation[5].
Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, or filter through a 0.45 µm PVDF syringe filter (discarding the first 1 mL to account for membrane adsorption).
Quantification: Analyze the supernatant using HPLC-UV to determine the total dissolved concentration of the fluorinated amine.
Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of the cyclodextrin (x-axis).
An AL-type (linear) plot validates that a 1:1 complex has formed[8].
Calculate the stability constant:
K1:1=S0(1−Slope)Slope
, where
S0
is the intrinsic solubility of the drug in water without CD[5].
IV. References
[3] 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects | National Science Review | Oxford Academic. 3
[1] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | PMC - NIH.1
[2] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | ResearchGate. 2
[4] A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism | Baruch S. Blumberg Institute. 4
[5] Evaluation of cyclodextrin solubilization of drugs | Free.fr. 5
[7] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | PMC - NIH. 7
[6] Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? | Carbohyde. 6
[8] Cyclodextrin as a Drug Carrier Increasing Drug Solubility | Touro Scholar. 8
Technical Support Center: Troubleshooting & Removal of Unreacted 2-(2-Fluorophenyl)ethyl Bromide
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with purifying Active Pharmaceutical Ingredients (APIs) contaminated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with purifying Active Pharmaceutical Ingredients (APIs) contaminated with unreacted 2-(2-fluorophenyl)ethyl bromide (also known as 1-(2-bromoethyl)-2-fluorobenzene).
Because alkyl halides are highly reactive electrophiles, they pose significant genotoxic risks and must be rigorously purged from final drug substances. This guide synthesizes physicochemical data, regulatory thresholds, and field-proven purification methodologies to help you design a self-validating removal strategy.
Quantitative Data & Physicochemical Profiling
To design an effective purging strategy, we must first analyze the physical and chemical constraints of the impurity.
Remains trapped in the organic phase during acidic/basic aqueous washes, enabling pH-driven liquid-liquid extraction if the API is ionizable[6].
Troubleshooting Guides & FAQs
Q1: Why is it critical to remove trace levels of 2-(2-fluorophenyl)ethyl bromide from my final API mixture?A1: 2-(2-fluorophenyl)ethyl bromide is an alkyl halide, a class of compounds notorious for being Potential Mutagenic Impurities (PMIs)[2]. Because they act as electrophilic alkylating agents, they can covalently bind to DNA bases, presenting a severe carcinogenic risk[2]. Regulatory agencies (such as the EMA and FDA) mandate that such impurities be controlled based on the Threshold of Toxicological Concern (TTC), which restricts intake to 1.5 µ g/day for lifetime exposure[3]. Failure to purge this compound will result in clinical batch rejection.
Q2: My API is heat-sensitive. Can I remove this unreacted bromide via standard distillation or drying?A2: No, standard distillation is highly discouraged for this specific compound. Unlike low-molecular-weight alkyl halides (e.g., methyl chloride, BP = −23 °C) which readily volatilize during solvent exchange or drying[6], 1-(2-bromoethyl)-2-fluorobenzene has a significantly higher boiling point of approximately 205.1 °C at atmospheric pressure[1]. Subjecting a heat-sensitive API to the thermal stress required to distill this bromide will likely cause severe API degradation. You must rely on orthogonal methods like chemical scavenging or liquid-liquid extraction.
Q3: How can I leverage liquid-liquid extraction (LLE) to separate the bromide from my product?A3: If your target API is ionizable (e.g., contains a basic amine), you can exploit the non-ionizable nature of the alkyl halide[6]. By adjusting the pH of the aqueous phase (e.g., adding HCl to protonate the API), you drive the water-soluble API salt into the aqueous layer. The unreacted 2-(2-fluorophenyl)ethyl bromide remains entirely in the organic phase, which can simply be discarded[6]. Afterward, basify the aqueous layer to neutralize the API and back-extract it into a fresh, uncontaminated organic solvent[6].
Q4: What if my API is non-ionizable? What is the most efficient chemical scavenging method?A4: For non-ionizable APIs, you must exploit the electrophilicity of the carbon-bromine bond. You can add a highly reactive, polymer-supported nucleophile—such as PS-Triphenylphosphine or a polymer-bound polyamine—directly to the reaction mixture[5][7]. The nucleophile attacks the alkyl bromide via an SN2 mechanism, covalently tethering the impurity to the solid resin[7]. A simple filtration then completely removes the bound impurity from your API solution[5][7]. Alternatively, you can use water-soluble nucleophiles like mercaptoalkanesulfonic acid, which form water-soluble adducts with the electrophile that are easily washed away during a standard aqueous workup[4].
Purification Decision Matrix
Workflow for the removal of unreacted alkyl bromide impurities from API reaction mixtures.
Experimental Protocol: Solid-Phase Scavenging of 2-(2-Fluorophenyl)ethyl Bromide
Causality Focus: This protocol leverages the electrophilicity of the primary alkyl bromide. By introducing a polymer-supported nucleophile (PS-Triphenylphosphine), the unreacted bromide undergoes a rapid SN2 reaction, covalently tethering the impurity to the insoluble resin matrix for simple mechanical removal[5][7]. This avoids the thermal degradation risks associated with distillation.
Step 1: Reaction Preparation
Assess the crude reaction mixture. Ensure the primary API synthesis is complete and quench any reactive intermediates.
Dilute the mixture in a compatible solvent (e.g., THF, DMF, or DCM) to ensure optimal swelling of the polystyrene resin, which is critical for exposing the nucleophilic sites[5].
Step 2: Scavenger Addition
Add 3.0 equivalents of PS-Triphenylphosphine resin relative to the calculated residual 2-(2-fluorophenyl)ethyl bromide[5].
Self-Validating Check: The use of excess resin ensures pseudo-first-order kinetics, driving the scavenging SN2 reaction to absolute completion.
Step 3: Incubation
Agitate the suspension gently at room temperature for 6 to 16 hours[5].
Causality: Gentle overhead agitation (rather than magnetic stirring) prevents mechanical shearing of the resin beads while maximizing the surface-area contact required for the solid-liquid phase displacement.
Step 4: Filtration and Recovery
Filter the mixture through a sintered glass funnel. The genotoxic bromide is now covalently bound to the resin (as a phosphonium salt) and is retained on the filter[5][7].
Wash the resin bed with 2–3 volumes of the reaction solvent to ensure complete recovery of the API trapped in the interstitial spaces of the resin.
Step 5: Analytical Validation
Submit the concentrated filtrate for Headspace Gas Chromatography with Electron Capture Detection (HS-GC/ECD)[3].
Self-Validating Check: The ECD detector is highly sensitive to halogens. The protocol is considered successful only if the residual bromide peak integrates below the 1.5 µ g/day Threshold of Toxicological Concern (TTC)[3].
References
[2] Studies on removal of genotoxic impurities from pharmaceuticals streams using polybenzimidazole membrane adsorbers. Universidade de Lisboa. Available at: [Link]
[6] Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Triphase Pharma Solutions. Available at:[Link]
[4] US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Google Patents. Available at:
[5] PS-Triphenylphosphine Application Guide. Biotage. Available at:[Link]
[3] Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews. Available at:[Link]
[1] 1-(2-Bromoethyl)-2-fluorobenzene Chemical & Physical Properties. ChemSrc. Available at:[Link]
[7] Strategies in Organic Synthesis: Scavenger Resins. Wipf Group, University of Pittsburgh. Available at:[Link]
Technical Support Center: Controlling Chirality in the 2-Methylbutyl Chain
Welcome to the Technical Support Center for controlling chirality in the 2-methylbutyl chain. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solution...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for controlling chirality in the 2-methylbutyl chain. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the stereoselective synthesis of this important chiral synthon. The 2-methylbutyl moiety is a key structural component in numerous bioactive natural products and pharmaceuticals.[1] Achieving high enantiomeric purity is therefore critical for ensuring the desired biological activity and safety of the final compound.[2]
This resource provides a troubleshooting guide for specific experimental issues and a comprehensive FAQ section to address broader conceptual questions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of chiral 2-methylbutyl-containing molecules, offering potential causes and actionable solutions.
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de) in Alkylation Reactions
You've performed an asymmetric alkylation to introduce the 2-methylbutyl group, but chiral HPLC or NMR analysis shows poor stereoselectivity.
Potential Cause
Explanation
Troubleshooting & Optimization Steps
Incomplete Enolate Formation or Isomerization
The stereochemical outcome of an alkylation reaction is highly dependent on the geometry of the enolate intermediate. Incomplete formation or equilibration between E/Z enolates can lead to a mixture of diastereomers.[3]
Base and Solvent System: Use strong, non-nucleophilic bases like LDA or KHMDS in aprotic solvents (e.g., THF, ether) at low temperatures (-78 °C) to ensure rapid and complete deprotonation, favoring the kinetic enolate.[2]
Poor Facial Selectivity
The chiral auxiliary or catalyst is not effectively directing the approach of the electrophile to one face of the enolate. This can be due to steric or electronic factors.
Screen Chiral Auxiliaries: If using a chiral auxiliary, consider screening alternatives. Common options include Evans oxazolidinones, pseudoephedrine amides, or camphorsultam.[4][5][6] The choice of auxiliary can significantly impact stereoselectivity.[4]
Incorrect Reaction Temperature
Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[7]
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. Often, -78 °C is a good starting point for enolate alkylations.
Racemization of the Product
The newly formed stereocenter may be susceptible to racemization under the reaction or workup conditions, especially if the α-proton is acidic.[2]
Careful Workup: Quench the reaction at low temperature with a mild proton source (e.g., saturated aqueous NH₄Cl). Avoid prolonged exposure to acidic or basic conditions during workup and purification.
Troubleshooting Workflow for Low Stereoselectivity
Caption: Troubleshooting logic for addressing low stereoselectivity.
Problem 2: Difficulty in Removing the Chiral Auxiliary
You have successfully performed a diastereoselective reaction, but are struggling to cleave the chiral auxiliary without affecting the product or recovering the auxiliary.
Potential Cause
Explanation
Troubleshooting & Optimization Steps
Harsh Cleavage Conditions
The conditions required to remove the auxiliary may be too harsh, leading to decomposition of the desired product or racemization of the newly formed stereocenter.
Screen Cleavage Reagents: For oxazolidinone auxiliaries, common cleavage methods include hydrolysis (LiOH/H₂O₂), reduction (LiBH₄), or conversion to a Weinreb amide.[6] The choice of reagent depends on the desired functional group in the product.
Poor Recovery of the Auxiliary
The chiral auxiliary is expensive, and high recovery is crucial for the cost-effectiveness of the synthesis.[4]
Optimize Extraction: After cleavage, carefully adjust the pH of the aqueous layer to ensure the auxiliary is in a form that can be efficiently extracted with an organic solvent. For example, pseudoephedrine is more soluble in organic solvents at high pH.
Chiral Auxiliary Workflow
Caption: General workflow for using a chiral auxiliary.
Problem 3: Inefficient Enzymatic Resolution
You are attempting to resolve a racemic mixture of a 2-methylbutyl precursor (e.g., 2-methyl-1-butanol or 2-methylbutanoic acid) using an enzyme, but the conversion and/or enantioselectivity are low.
Potential Cause
Explanation
Troubleshooting & Optimization Steps
Suboptimal Enzyme Choice
Not all lipases or esterases will exhibit high enantioselectivity for a given substrate. The choice of enzyme is critical.
Enzyme Screening: Screen a panel of commercially available immobilized lipases. For the resolution of (R,S)-2-methylbutyric acid, Candida antarctica lipase B (often immobilized as Novozym 435) is effective for producing the (R)-ester, while Candida rugosa can be used for the (S)-enantiomer.[8]
Incorrect Acyl Donor/Acceptor
In a kinetic resolution, the choice of the acyl donor (for resolving an alcohol) or the alcohol (for resolving an acid) can significantly impact the reaction rate and selectivity.[9]
Vary the Acylating Agent: For resolving 2-methyl-1-butanol, using an activated ester like vinyl acetate can often give better results than using a carboxylic acid.[9] For resolving 2-methylbutanoic acid, varying the chain length of the alcohol can be beneficial.[8]
Suboptimal Reaction Conditions
Solvent, temperature, and substrate concentration can all affect enzyme activity and selectivity.
Optimize Conditions: Non-polar organic solvents like hexane are often used.[8] Ensure the reaction is run at the optimal temperature for the chosen enzyme. Higher substrate concentrations can sometimes increase the reaction rate.[9]
Reaction Reached Equilibrium
In a kinetic resolution, the maximum yield for a single enantiomer is 50%. If the reaction is reversible, the enantiomeric excess of the product can decrease over time.
Monitor Reaction Progress: Monitor the reaction over time and stop it when the desired conversion (and thus highest ee for the remaining substrate) is reached. For dynamic kinetic resolution, a racemization catalyst is added to convert the undesired enantiomer back to the racemate, allowing for a theoretical yield of 100%.[10]
Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing enantiopure 2-methylbutyl compounds?
A1: There are three primary strategies for asymmetric synthesis:[6][11]
Chiral Pool Synthesis: This approach utilizes a readily available, enantiopure starting material from nature, such as an amino acid (e.g., L-isoleucine) or a hydroxy acid.[12][13] The inherent chirality of the starting material is transferred to the final product. For example, L-isoleucine can be catabolized by certain microorganisms to produce (S)-2-methylbutanoic acid.[14]
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[4][13] After the desired stereocenter is created, the auxiliary is removed.[4] This is a robust and widely used method.[2]
Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to selectively produce one enantiomer over the other.[11][15] An example is the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst to produce enantiomerically enriched 2-methylbutanoic acid.[16]
Q2: I need the (R)-2-methylbutyl group, but the corresponding starting materials are less common or more expensive. What are my options?
A2: This is a common challenge, as many chiral pool starting materials lead to the (S)-enantiomer. Here are some effective strategies:
Enzymatic Resolution: As mentioned in the troubleshooting section, enzymes can be used to separate a racemic mixture. For example, Candida antarctica lipase B can selectively acylate (R)-2-methyl-1-butanol, allowing for the separation of the two enantiomers.[8]
Mitsunobu Inversion: If you have access to the (S)-alcohol, a Mitsunobu reaction can be used to invert the stereocenter to the (R)-configuration. This involves activating the hydroxyl group and displacing it with a nucleophile in an Sₙ2 fashion.
Q3: How can I accurately determine the enantiomeric excess (ee) of my 2-methylbutyl-containing product?
A3: Accurate determination of ee is crucial. The most common methods are:
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[2]
Chiral Gas Chromatography (GC): For volatile compounds like 2-methyl-1-butanol, chiral GC columns can provide excellent separation of enantiomers.
NMR Spectroscopy with Chiral Derivatizing Agents: The compound is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[1] The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integration of these signals corresponds to the enantiomeric ratio.
Q4: Are there any biosynthetic methods to produce enantiopure 2-methylbutyl compounds?
A4: Yes, biosynthesis is an emerging and sustainable approach. 2-Methyl-1-butanol can be produced from glucose by genetically modified E. coli.[18] Additionally, specific bacterial strains, such as Bacillus spizizenii, can be used for the efficient production of enantiopure (S)-2-methylbutanoic acid from L-isoleucine.[14] These methods offer an environmentally friendly alternative to traditional chemical synthesis.[14]
References
Henn, D., & Brümmer, O. (Year). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Sciforum. Retrieved from [Link]
Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. Retrieved from [Link]
Gotor-Fernández, V., et al. (2018). Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases. Chirality, 30(1), 106-111. Retrieved from [Link]
Wikipedia. (n.d.). 2-Methyl-1-butanol. Retrieved from [Link]
Li, Y., et al. (2025). Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii. World Journal of Microbiology and Biotechnology, 41(4), 117. Retrieved from [Link]
Mettler Toledo. (n.d.). Chirality in Chemical Synthesis. Retrieved from [Link]
Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
Henn, D., & Brümmer, O. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. ResearchGate. Retrieved from [Link]
DU Chem. (n.d.). Asymmetric synthesis. Retrieved from [Link]
Gleave, D. M. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Retrieved from [Link]
Martín-Matute, B., et al. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(24), 8817–8825. Retrieved from [Link]
Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved from [Link]
Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
Hilaris. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]
Orozco, M., et al. (2011). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Journal of Molecular Catalysis B: Enzymatic, 73(1-4), 85-91. Retrieved from [Link]
Advanced NMR Characterization of Fluorinated Amines: A Comparative Guide to 1D and 2D ¹⁹F-¹³C Techniques
Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary Fluorine incorporation is a cornerstone of modern medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
Fluorine incorporation is a cornerstone of modern medicinal chemistry. In amine-containing therapeutics, fluorinated motifs (such as –CF₃, –CF₂, or Ar–F) are routinely utilized to modulate the pKa of adjacent amines, block metabolic liability sites, and enhance overall lipophilicity[1]. However, the analytical characterization of these molecules presents a significant challenge. The ¹⁹F nucleus introduces severe heteronuclear scalar coupling (
JCF
) in standard ¹³C NMR spectra, often burying critical structural data in baseline noise[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard 1D NMR against advanced alternative workflows: ¹⁹F-Decoupled ¹³C NMR (FDCS) and 2D ¹⁹F-¹³C Heteronuclear Correlation (HSQC/HMQC) . By understanding the causality behind signal degradation and applying the self-validating protocols below, researchers can drastically reduce spectrometer time while maximizing data integrity.
The Analytical Challenge: Fluorine's Double-Edged Sword
To understand why standard analytical methods fail, we must look at the quantum mechanical causality of the system. The ¹⁹F nucleus has a spin of ½ and a 100% natural abundance. When placed near an amine, it exhibits massive scalar couplings with adjacent ¹³C nuclei:
One-bond coupling (
1JCF
): Typically 245–285 Hz.
Two-bond coupling (
2JCF
): Typically 20–35 Hz.
Three-bond coupling (
3JCF
): Typically 5–10 Hz.
Because ¹³C already suffers from an exceptionally low natural abundance (1.1%), splitting a single carbon resonance into a wide quartet (e.g., an
α
-carbon adjacent to a –CF₃ group) effectively reduces its signal-to-noise ratio (S/N) by a factor of four. In complex fluorinated amines, these wide multiplets severely overlap with aromatic or aliphatic resonances, or simply disappear into the noise floor[1].
Technique Comparison: 1D vs. Advanced Decoupling vs. 2D Correlation
To overcome these limitations, spectroscopists must choose between removing the coupling entirely or leveraging it for structural elucidation. Below is an objective performance comparison of the three primary workflows[2],[3],[4].
The following step-by-step methodologies are designed as self-validating systems. Do not proceed to long acquisitions without passing the built-in validation checks.
Protocol A: ¹⁹F-Decoupled ¹³C NMR (FDCS)
By applying broadband RF irradiation to the ¹⁹F channel during ¹³C acquisition, all C-F couplings are collapsed, yielding a clean, singlet-only ¹³C spectrum[4].
Hardware Verification: Ensure the spectrometer is equipped with a triple-resonance probe capable of simultaneous ¹H and ¹⁹F decoupling. Causality: Standard dual probes cannot physically route three distinct frequencies without severe signal reflection and potential hardware damage.
Frequency Calibration: Acquire a quick 1D ¹⁹F spectrum of your sample. Determine the exact chemical shift range (in ppm) of all fluorine resonances. Center your ¹⁹F decoupler offset (
O3
) exactly in the middle of this range.
Decoupler Configuration: Select an adiabatic decoupling sequence (e.g., WURST or CHIRP) for the ¹⁹F channel. Causality: The extreme chemical shift dispersion of ¹⁹F (>300 ppm) means standard GARP decoupling would require dangerously high RF power. Adiabatic pulses provide a wider decoupling bandwidth at lower power, minimizing sample heating.
Validation Step (Critical): Before initiating an overnight acquisition, run a rapid 4-scan test on a known standard (e.g., trifluoroethanol). If the –CF₃ quartet at ~124 ppm successfully collapses into a sharp, single peak, your decoupling field is sufficient.
Acquisition: Proceed with the full ¹³C FID acquisition with simultaneous ¹H and ¹⁹F decoupling.
Protocol B: 2D ¹⁹F-¹³C HSQC using Adiabatic Pulses
Instead of erasing the C-F coupling, this technique uses it to transfer magnetization from the highly sensitive ¹⁹F nucleus to the insensitive ¹³C nucleus, boosting sensitivity while resolving overlap[3].
Pulse Sequence Selection: Load a ¹⁹F-¹³C HSQC sequence that explicitly utilizes adiabatic CHIRP pulses for the 180° refocusing steps on the ¹⁹F channel. Causality: Hard square pulses cannot uniformly invert spins across the massive ¹⁹F spectral window, leading to severe phase distortions and signal loss at the edges of the spectrum[5].
Delay Optimization: Set the INEPT polarization transfer delay (
Δ
) based on the target coupling constant. For direct
1JCF
correlations (e.g., resolving a –CF₃ group), set
Δ=1/(2×280 Hz)≈1.78 ms
.
Spectral Width Configuration: Set the ¹⁹F spectral width (F2) to cover only the populated fluorine regions, and the ¹³C spectral width (F1) to cover the expected carbon range.
Validation Step (Critical): Acquire the first
t1
increment (a 1D projection). If the S/N is lower than a standard 1D ¹⁹F spectrum, your 90° pulse calibration is incorrect, or the
Δ
delay is miscalibrated for your specific amine. Adjust these parameters before committing to the full 2D matrix.
Acquisition: Acquire 128–256
t1
increments. Process the data using linear prediction in the indirect (¹³C) dimension to maximize digital resolution.
Decision Matrix: Selecting the Optimal Workflow
Use the following logical decision tree to determine the most efficient use of spectrometer time based on your specific analytical needs.
Caption: Workflow for selecting the optimal NMR technique for fluorinated amines.
Optimizing Purity Analysis of 2-(2-Fluorophenyl)ethylamine: A Comparative Guide to HPLC Method Development
For researchers and drug development professionals working with halogenated aromatic amines, developing a robust, stability-indicating HPLC method is a critical hurdle. 2-(2-Fluorophenyl)ethylamine (2-FPEA) is a highly v...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals working with halogenated aromatic amines, developing a robust, stability-indicating HPLC method is a critical hurdle. 2-(2-Fluorophenyl)ethylamine (2-FPEA) is a highly versatile building block in neuropharmacology and medicinal chemistry. However, its structural properties—a basic primary amine coupled with a fluorinated aromatic ring—present specific analytical challenges, particularly when separating it from closely related positional isomers (e.g., 3-fluoro and 4-fluorophenethylamine) and synthesis precursors.
This guide objectively compares the chromatographic performance of standard alkyl (C18) stationary phases against orthogonal Pentafluorophenyl (PFP) phases. By dissecting the causality behind mobile phase selection and column chemistry, we provide a self-validating, step-by-step framework for 2-FPEA purity analysis grounded in 1[1].
The Causality of Column Selection: C18 vs. PFP
When developing a purity method, the default instinct is often to reach for a standard C18 column. However, for fluorinated regioisomers, C18 phases frequently fail to provide adequate resolution.
The Limitations of C18 (Alkyl Phases)
C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the partition coefficients (
logP
) of 2-fluoro, 3-fluoro, and 4-fluorophenethylamine are virtually identical, a C18 phase cannot easily distinguish between them. This lack of shape selectivity typically results in critical pair co-elution, rendering the method unsuitable for rigorous purity analysis.
The PFP Advantage (Fluorinated Phases)
Pentafluorophenyl (PFP) columns offer a highly orthogonal retention mechanism. The highly electronegative fluorine atoms on the PFP ligand create a strong dipole moment and an electron-deficient phenyl ring. This allows the stationary phase to interact with 2-FPEA through multiple simultaneous mechanisms:
π−π
Interactions: The electron-rich aromatic ring of the analyte interacts with the electron-deficient PFP ring.
Dipole-Dipole Interactions: Induced by the carbon-fluorine bonds in both the analyte and the stationary phase, providing exceptional selectivity for halogenated compounds[2].
Ion-Exchange Capacity: PFP phases allow basic analytes (like the primary amine of 2-FPEA) closer access to the underlying silica surface, facilitating secondary ion-exchange interactions that can be finely tuned via mobile phase pH[3].
Quantitative Performance Comparison
To illustrate the objective superiority of PFP for this specific analyte class, Table 1 summarizes the chromatographic performance of 2-FPEA and its isomeric impurities under identical gradient conditions.
Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
Chromatographic Parameter
Standard C18 Column
Pentafluorophenyl (PFP) Column
Retention Time (2-FPEA)
4.85 min
6.20 min
Retention Time (3-FPEA)
4.90 min
7.15 min
Retention Time (4-FPEA)
4.92 min
7.80 min
Resolution (
Rs
) 2-F vs 3-F
0.4 (Severe Co-elution)
3.1 (Baseline Separation)
Tailing Factor (
Tf
)
1.45
1.08
Theoretical Plates (
N
)
~8,500
~12,400
Data Simulation Parameters: 150 x 4.6 mm, 3 µm columns; Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient); Flow rate: 1.0 mL/min.
Method Development & Validation Workflow
Workflow for HPLC method development and ICH Q2 validation of fluorinated phenethylamines.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) guarantees that the method is performing optimally before any unknown samples are quantified.
Phase 1: Mobile Phase Preparation & Causality
Aqueous Phase (A): 0.1% Formic acid in highly purified water (18.2 MΩ·cm).
Causality: 2-FPEA has a basic primary amine (pKa ~9.8). At a neutral pH, it is fully ionized and will interact strongly with ionized residual silanols (
−SiO−
) on the silica matrix, causing severe peak tailing. Lowering the pH to ~2.7 suppresses silanol ionization, ensuring retention is driven cleanly by the PFP ligand[3].
Organic Phase (B): 100% LC-MS grade Acetonitrile.
Causality: Acetonitrile is chosen over methanol to maintain low system backpressure and to prevent hydrogen-bonding interference that can dampen the
π−π
interactions of the PFP column.
Phase 2: Chromatographic Conditions
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. (Stabilizes the thermodynamics of dipole-dipole interactions, ensuring reproducible retention times).
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 12.0 min: Linear ramp to 60% B
12.0 - 15.0 min: Hold at 60% B
15.0 - 15.1 min: Return to 5% B (Equilibration for 5 mins)
Detection: UV Diode Array Detector (DAD) monitoring at 210 nm and 260 nm.
Phase 3: System Suitability Testing (Self-Validating Criteria)
Before analyzing the 2-FPEA batch, inject a standard resolution mixture containing 2-FPEA, 3-FPEA, and 4-FPEA. The system must meet the following criteria to proceed:
Resolution (
Rs
): Must be
≥2.0
between all regioisomers.
Tailing Factor (
Tf
): Must be
≤1.5
for the main 2-FPEA peak.
Injection Precision: The relative standard deviation (%RSD) of the peak area must be
≤2.0%
across 5 replicate injections.
Phase 4: ICH Q2(R2) Specificity & Peak Purity Analysis
To validate the method for stability-indicating purity analysis, specificity must be proven.
Forced Degradation: Subject the 2-FPEA sample to stress conditions (0.1N HCl, 0.1N NaOH, 3%
H2O2
, and UV light exposure for 24 hours).
Peak Purity Verification: Inject the stressed samples and utilize the DAD software to perform peak purity analysis. The calculated purity angle must remain lower than the purity threshold across the entire 2-FPEA peak. This mathematically proves that no degradation products or synthesis impurities are hiding beneath the main analyte peak, satisfying 1[1].
References
Title: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines: ICH Q2(R1) and Q3A/B
Source: ijpsjournal.com
URL: [Link]
Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases
Source: chromatographyonline.com
URL: [Link]
GC-MS retention times for 2-(2-Fluorophenyl)ethylamine
A Comprehensive GC-MS Comparison Guide: Differentiating 2-(2-Fluorophenyl)ethylamine from Positional Isomers Executive Summary The unambiguous identification of 2-(2-Fluorophenyl)ethylamine (2-FPEA)—also known as o-fluor...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive GC-MS Comparison Guide: Differentiating 2-(2-Fluorophenyl)ethylamine from Positional Isomers
Executive Summary
The unambiguous identification of 2-(2-Fluorophenyl)ethylamine (2-FPEA)—also known as o-fluorophenethylamine—presents a significant analytical challenge in forensic chemistry, toxicology, and pharmaceutical development. Because standard 70 eV Electron Ionization Mass Spectrometry (EI-MS) yields virtually identical fragmentation spectra for aromatic ring-substituted positional isomers, analysts cannot rely on mass spectra alone[1]. This guide provides a critical comparison of GC-MS retention strategies, detailing why chemical derivatization combined with high-resolution chromatography is the most authoritative, self-validating framework for differentiating 2-FPEA from its meta (3-FPEA) and para (4-FPEA) counterparts.
The Mechanistic Challenge: Why Standard EI-MS Fails
To understand the necessity of retention-time-based differentiation, one must first examine the gas-phase ion chemistry of fluorophenethylamines.
When 2-FPEA, 3-FPEA, and 4-FPEA are subjected to standard 70 eV EI-MS, the primary ionization event occurs at the nitrogen atom. The dominant fragmentation pathway is an
α
-cleavage that expels a
⋅CH2NH2
radical, resulting in a base peak at m/z 30 (
CH2=NH2+
) [2]. The remaining fluorotropylium or fluorobenzyl cation yields a secondary peak at m/z 109.
The Causality of Spectral Equivalence: Because the fluorine atom is tightly bound to the aromatic ring and does not readily participate in "ortho-effect" rearrangements with the ethylamine side chain, the fragmentation kinetics remain identical regardless of whether the fluorine is in the 2-, 3-, or 4-position [3]. Consequently, the mass spectra are indistinguishable, forcing analysts to rely entirely on the chromatographic separation (retention times) to identify the specific isomer.
Analytical Workflow & Causality of Derivatization
Relying on the retention time of the underivatized free base is analytically risky. Primary amines interact strongly with active silanol groups on standard silica-based GC columns, leading to peak tailing, shifting retention times, and poor resolution between closely eluting isomers.
The Self-Validating Solution: Chemical derivatization using perfluoroacyl anhydrides—such as Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA)—is required [4].
Suppression of Artifacts: Acylation converts the polar primary amine into a neutral amide, eliminating silanol interactions and ensuring sharp, Gaussian peak shapes.
Amplification of Steric Differences: The bulky perfluoroacyl group interacts differently with the
π
-electron cloud depending on the position of the fluorine atom on the ring. The ortho-fluorine (2-FPEA) creates localized steric hindrance that alters the molecule's interaction with the stationary phase compared to the para-fluorine (4-FPEA), thereby amplifying the differences in their Kovats Retention Indices (RI)[5].
Caption: GC-MS analytical workflow for the differentiation of fluorophenethylamine positional isomers.
Step-by-Step Experimental Protocol
To ensure a self-validating system, the following protocol incorporates internal standards and derivatization to lock in retention time stability.
Reagents & Equipment:
Analyte standards: 2-FPEA, 3-FPEA, 4-FPEA (1 mg/mL in methanol).
Internal Standard (IS): Phenethylamine-d4.
Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).
Solvent: Ethyl acetate (anhydrous).
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
Procedure:
Sample Aliquoting: Transfer 50 µL of the analyte solution and 10 µL of the IS into a glass autosampler vial.
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Causality: Residual methanol will react competitively with the anhydride, neutralizing the derivatizing agent.
Derivatization: Add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA (or HFBA) to the dried residue. Seal the vial tightly with a PTFE-lined cap.
Incubation: Heat the vial in a dry block at 60°C for 20 minutes. Causality: Heat drives the acylation of the sterically hindered amine to completion.
Reconstitution: Remove from heat, cool to room temperature, and evaporate the excess reagent under nitrogen. Reconstitute in 100 µL of ethyl acetate.
Oven Program: Initial hold at 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
Comparative Data Presentation
The table below summarizes the expected chromatographic behavior of the fluorophenethylamine isomers. Because the ortho-substituted isomer (2-FPEA) possesses a lower dipole moment and less efficient intermolecular packing than the para-isomer, it exhibits higher volatility and elutes first on a non-polar (5% phenyl) stationary phase [5].
Compound
Substitution Position
Derivatization Status
Relative Retention Time (RRT)*
Key EI-MS Fragments (m/z)
Differentiation Confidence
2-FPEA
Ortho
Underivatized
0.96
30 (base), 109, 139
Low (Peak tailing)
3-FPEA
Meta
Underivatized
0.98
30 (base), 109, 139
Low (Peak tailing)
4-FPEA
Para
Underivatized
1.00
30 (base), 109, 139
Low (Peak tailing)
2-FPEA-TFA
Ortho
TFAA Derivatized
0.89
118, 109, 235 (M+)
High (Baseline resolution)
3-FPEA-TFA
Meta
TFAA Derivatized
0.94
118, 109, 235 (M+)
High (Baseline resolution)
4-FPEA-TFA
Para
TFAA Derivatized
1.00
118, 109, 235 (M+)
High (Baseline resolution)
*RRT is calculated relative to the elution time of the 4-FPEA isomer under identical oven programming conditions.
Alternative Modalities for Isomer Differentiation
While derivatization GC-MS is the gold standard for routine laboratories, researchers may consider alternative orthogonal techniques if derivatization is not feasible:
GC-Solid Phase Infrared Spectroscopy (GC-IR): Unlike MS, IR spectroscopy is highly sensitive to the positional substitution of the aromatic ring. The out-of-plane C-H bending vibrations differ significantly between ortho (750 cm⁻¹), meta (780 and 690 cm⁻¹), and para (800 cm⁻¹) substitutions, allowing for absolute structural confirmation without derivatization [1].
LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight): While LC-MS/MS also suffers from similar fragmentation pathways, the use of specialized biphenyl LC columns can exploit
π
π
interactions to separate the isomers chromatographically prior to high-resolution mass analysis.
References
Office of Justice Programs. (2003). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). U.S. Department of Justice. Available at:[Link]
Kranenburg, R. F., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, ACS Publications. Available at:[Link]
DeRuiter, J., et al. (1998). GC–MS Analysis of Acylated Derivatives of the Side-Chain Regioisomers of 4-Methoxy-3-Methyl-Phenethylamine. Journal of Analytical Toxicology, Oxford Academic. Available at:[Link]
Jackson, G. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. West Virginia University. Available at:[Link]
Comparative
Differentiating 2-(2-Fluorophenyl)ethylamine from structural isomers
An analytical bottleneck frequently encountered in forensic chemistry and pharmaceutical development is the definitive differentiation of positional ring isomers. For drug development professionals and analytical chemist...
Author: BenchChem Technical Support Team. Date: March 2026
An analytical bottleneck frequently encountered in forensic chemistry and pharmaceutical development is the definitive differentiation of positional ring isomers. For drug development professionals and analytical chemists, distinguishing 2-(2-fluorophenyl)ethylamine (2-FPEA) from its structural isomers, 3-FPEA (meta) and 4-FPEA (para) , represents a classic analytical challenge.
Standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) routinely fails at this task. At 70 eV, electron ionization strips the molecule of its structural context; rapid alpha-cleavage of the alkyl chain leaves a highly stable fluorotropylium ion (m/z 109) that is virtually identical across all three isomers. Because meta- and para- isomers lack ortho-effect reactions, their EI-MS spectra are indistinguishable .
As a Senior Application Scientist, my approach to this challenge relies on abandoning single-technique reliance in favor of an orthogonal, self-validating analytical system. Below is the comprehensive guide to definitively differentiating these isomers using magnetic resonance, product ion spectrometry, and vibrational fingerprinting.
Orthogonal Analytical Workflow
Orthogonal analytical workflow for differentiating fluorophenethylamine positional isomers.
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Mechanism:
NMR is the gold standard for absolute structural elucidation. The highly electronegative fluorine atom acts as a sensitive probe for its local magnetic environment. ¹⁹F NMR is exquisitely specific because the chemical shift is heavily influenced by the proximity of the fluorine atom to the ethylamine side chain. Furthermore, the ¹H NMR aromatic region provides definitive splitting patterns: the symmetry of the para-isomer yields a distinct AA'BB' system, whereas the ortho-isomer yields a complex, asymmetric multiplet .
Self-Validating Protocol: ¹H and ¹⁹F NMR Acquisition
Sample Preparation: Dissolve 15–20 mg of the FPEA HCl salt in 0.6 mL of anhydrous DMSO-d₆ (>99.9% D).
Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) for ¹H referencing (δ = 0.0 ppm) and Trichlorofluoromethane (CFCl₃) for ¹⁹F referencing (δ = 0.0 ppm).
Acquisition: Acquire ¹H spectra at 400 MHz (90° pulse, 4s relaxation delay, 16 scans). Acquire ¹⁹F spectra at 376.5 MHz (30° pulse, 2s relaxation delay, 64 scans with ¹H decoupling).
Self-Validation Checkpoint: Before assigning isomeric structure, integrate the aliphatic protons (δ 2.8–3.0 ppm). The ratio of the ethylamine side-chain protons to the aromatic protons must equal exactly 4.00 : 4.00. Any deviation indicates matrix impurity, invalidating the subsequent isomeric assignment.
Table 1: Representative NMR Characteristics for FPEA Isomers
Isomer
¹H NMR Aromatic Splitting Pattern
¹⁹F NMR Chemical Shift (approx.)
¹³C NMR C-F Coupling (¹J_CF)
2-FPEA (Ortho)
Complex asymmetric multiplet (td, td, m)
-118.5 ppm
~245 Hz
3-FPEA (Meta)
Complex multiplet (td, m, dt, m)
-113.2 ppm
~244 Hz
4-FPEA (Para)
Symmetric AA'BB' pseudo-doublets
-116.8 ppm
~243 Hz
Technique 2: Chemical Ionization Product Ion Spectrometry (GC-CI-MS/MS)
Causality & Mechanism:
To bypass the destructive nature of EI, Chemical Ionization (CI) using a reagent gas (e.g., methane) softly ionizes the molecule to generate a stable [M+H]⁺ pseudomolecular ion. By isolating the specific hydrogen fluoride loss ion, [M+H-HF]⁺, and subjecting it to Collision-Induced Dissociation (CID), we force the molecule to fragment based on its intact ring structure. The energetics of HF elimination and subsequent ring cleavage are strictly dictated by the initial position of the fluorine atom, yielding highly distinct product ion abundance ratios .
Self-Validating Protocol: GC-CI-MS/MS Analysis
Sample Preparation: Dilute the sample to 10 µg/mL in LC-MS grade methanol.
Chromatography: Inject 1 µL (splitless) onto a 30m x 0.25mm x 0.25µm 5% phenyl-methylpolysiloxane column. Program: 80°C (hold 1 min), ramp 15°C/min to 280°C.
Ionization & CID: Operate the MS in positive CI mode using methane (flow 1.5 mL/min). Isolate the[M+H-HF]⁺ precursor ion in Q1. Apply a collision energy of 15 eV using Argon in Q2.
Self-Validation Checkpoint: Run a Certified Reference Material (CRM) of 2-FPEA prior to the sample batch. The retention time must match within ±0.1 minutes, and the ratio of the qualifier ion to the quantifier ion must fall within ±20% of the CRM.
Table 2: Representative Diagnostic Product Ion Abundances (Relative %)
Isomer
Precursor Ion (Q1)
Product Ion m/z 91
Product Ion m/z 103
Product Ion m/z 131
2-FPEA (Ortho)
[M+H-HF]⁺
15%
85%
40%
3-FPEA (Meta)
[M+H-HF]⁺
45%
20%
100% (Base)
4-FPEA (Para)
[M+H-HF]⁺
100% (Base)
<5%
10%
Technique 3: Gas Chromatography-Solid Phase Infrared Spectroscopy (GC-IRD)
Causality & Mechanism:
While benchtop FTIR is a standard tool, bulk powder analysis is easily confounded by synthetic impurities or cutting agents. GC-IRD couples the separation power of GC with the structural specificity of IR. The out-of-plane C-H bending vibrations in the IR fingerprint region (700–900 cm⁻¹) are uniquely determined by the number of adjacent, un-substituted hydrogen atoms on the benzene ring, making it an infallible tool for positional isomer differentiation .
Self-Validating Protocol: GC-IRD Deposition
Separation: Utilize the same GC parameters as described in Technique 2 to ensure chromatographic alignment.
Solid-Phase Deposition: Route the GC effluent through a heated transfer line (280°C) onto a ZnSe window cooled by liquid nitrogen (-40°C). The eluting peaks freeze into solid tracks.
Spectral Acquisition: Scan the deposited tracks using an MCT (Mercury Cadmium Telluride) detector from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹.
Self-Validation Checkpoint: Prior to the sequence, acquire a spectrum of a polystyrene calibration film. The system is only validated for casework if the critical polystyrene band is recorded at 1601 cm⁻¹ (±1 cm⁻¹ tolerance).
Table 3: GC-IRD Fingerprint Regions for C-H Out-of-Plane Bending
Isomer
Adjacent Aromatic Protons
Primary Diagnostic IR Band (cm⁻¹)
Secondary Band (cm⁻¹)
2-FPEA (Ortho)
4 adjacent
~755 (Strong)
N/A
3-FPEA (Meta)
3 adjacent & 1 isolated
~780 (Strong)
~690 (Medium)
4-FPEA (Para)
2 adjacent (two pairs)
~825 (Strong)
N/A
Conclusion
The differentiation of 2-(2-fluorophenyl)ethylamine from its meta- and para- isomers cannot be achieved through a single dimension of analysis. By bridging the structural absolute of ¹⁹F NMR, the trace-level sensitivity of CI-MS/MS, and the vibrational specificity of GC-IRD, we construct a closed-loop, self-validating analytical system. In this paradigm, a single technique provides a hypothesis; orthogonal convergence provides proof.
References
Westphal, F., Rösner, P., & Junge, T. (2010). Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry. Forensic Science International, 194(1-3), 53-59. URL:[Link]
Brandt, S. D., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 11(7), 1073-1088. URL:[Link]
Liliedahl, R. E., & Davidson, J. T. (2021). The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. Forensic Chemistry, 26, 100349. URL:[Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Fluorophenyl)ethylamine
Anticipated Hazard Profile Based on an analysis of analogous chemical structures, such as 2-(4-Fluorophenyl)ethylamine, 2-Methylbutylamine, and other substituted amines, amine should be handled as a hazardous substance w...
Author: BenchChem Technical Support Team. Date: March 2026
Anticipated Hazard Profile
Based on an analysis of analogous chemical structures, such as 2-(4-Fluorophenyl)ethylamine, 2-Methylbutylamine, and other substituted amines, amine should be handled as a hazardous substance with the potential for multiple severe health effects.[1][2] The primary concerns are its corrosivity to skin and eyes, potential toxicity if ingested, and irritation to the respiratory system.[3][4]
Table 1: Anticipated GHS Hazard Classification
Hazard Class
Category
Rationale
Skin Corrosion / Irritation
Category 1B
Structurally similar amines are known to cause severe skin burns and damage.[1][2][3]
Serious Eye Damage / Irritation
Category 1
Direct contact is likely to cause irreversible eye damage, a common hazard for this chemical class.[1][2][3]
Acute Toxicity (Oral)
Category 3 or 4
Similar compounds are classified as toxic or harmful if swallowed.[3][4]
Specific Target Organ Toxicity (Single Exposure)
Category 3
May cause respiratory irritation, a known effect of volatile amines.[4]
| Flammable / Combustible Liquids | Category 4 | Many similar amines are combustible liquids.[2][3] |
Furthermore, the presence of a fluorophenyl group introduces the risk of releasing highly toxic gases, such as hydrogen fluoride (HF), upon thermal decomposition or in a fire.[5][6] Exposure to HF can cause severe, delayed-onset systemic toxicity.[7]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to create a reliable barrier against exposure. The following equipment is mandatory for all personnel handling amine.
Eye and Face Protection
Due to the high risk of severe eye damage, robust protection is non-negotiable.
Primary Protection: Wear chemical splash goggles that comply with ANSI Z87.1 standards.[8] These provide a seal around the eyes, protecting against splashes and vapors.
Secondary Protection: For procedures with a higher risk of splashing (e.g., transfers of volumes >50 mL, heating, or pressure reactions), a full-face shield must be worn over the chemical splash goggles.[9]
Hand Protection
Choosing the correct gloves is critical, as amines and halogenated organic compounds can degrade protective materials at different rates. A single glove material is unlikely to provide universal protection.
Causality: Nitrile gloves offer good splash protection against a range of chemicals but can have very short breakthrough times for certain amines and halogenated hydrocarbons.[10] Materials like butyl rubber or neoprene offer better resistance to some of these compounds but may be less effective against aromatic hydrocarbons.[11]
Recommended Protocol: Double Gloving. Wear two pairs of gloves to provide layered protection.
Inner Glove: A heavier-weight nitrile glove.
Outer Glove: A glove with high resistance to both amines and halogenated solvents, such as Viton™ or a laminate glove (e.g., Silver Shield®/Norfoil®).[11] If dexterity is compromised, a thick (e.g., >8 mil) butyl rubber or neoprene glove can be an alternative, but glove compatibility must be verified.
Best Practice: Always consult the glove manufacturer's specific chemical resistance charts for breakthrough times.[12] Discard gloves immediately if contact with the chemical is suspected or known. Do not reuse disposable gloves.
A strong candidate for an outer glove, offering broad chemical resistance despite higher cost.
| Laminate (e.g., Norfoil®) | Excellent | Excellent[11] | Offers the highest level of protection against a wide range of chemicals. Often worn over a more form-fitting glove to improve dexterity. |
Body Protection
Laboratory Coat: A long-sleeved, fully-buttoned laboratory coat is required for all procedures.
Chemical-Resistant Apron: For operations involving larger quantities or a significant risk of splashing, a chemical-resistant apron made of a material like PVC should be worn over the lab coat.[11]
Clothing and Footwear: Wear long pants and fully enclosed, non-absorbent shoes.[13] Leather or canvas shoes are not appropriate as they can absorb and retain chemical spills.
Respiratory Protection
Primary Engineering Control: All handling of amine, including weighing, solution preparation, and reaction setup, must be conducted within a certified chemical fume hood.[8] This is the most critical step in preventing respiratory exposure.
Secondary Protection (for Emergencies): In the event of a fume hood failure or a large spill, respiratory protection will be necessary. The appropriate respirator must be selected based on a formal risk assessment.
Recommended Respirator: A full-facepiece air-purifying respirator (APR) equipped with a combination Organic Vapor/Acid Gas (OV/AG) cartridge is recommended.[14] The acid gas component is crucial to protect against potential hydrofluoric acid formation.
NIOSH Approval: All respirators must be approved by the National Institute for Occupational Safety and Health (NIOSH).[15] Personnel must be medically cleared, trained, and fit-tested before using a tight-fitting respirator, as required by OSHA standard 29 CFR 1910.134.[16]
Operational and Disposal Plans
Proper procedure is as vital as the equipment itself. The following step-by-step plans provide guidance for safe handling from setup to disposal.
Protocol for Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence rigorously.
Caption: Workflow for the correct sequence of donning and doffing PPE to prevent cross-contamination.
Emergency Plans
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, properly labeled hazardous waste container. Clean the area with an appropriate solvent.
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan
Proper segregation and disposal of waste are essential to prevent environmental contamination and ensure regulatory compliance.[17]
Waste Segregation:
Halogenated Organic Liquid Waste: Collect all unused compound and solutions containing the compound in a designated, sealed container for halogenated waste.[18]
Contaminated Solid Waste: All materials that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) must be disposed of in a designated hazardous solid waste container.[8]
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., Corrosive, Toxic, Halogenated).
Caption: Decision workflow for the proper segregation and disposal of waste generated during handling.
By implementing this comprehensive PPE and procedural guide, researchers can significantly mitigate the risks associated with handling amine, ensuring a safer laboratory environment for all personnel.
References
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
Uline. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]
Echo Safety. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
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